molecular formula C9H8ClNO3 B183189 4-(acetylamino)-2-chlorobenzoic acid CAS No. 38667-55-9

4-(acetylamino)-2-chlorobenzoic acid

Cat. No.: B183189
CAS No.: 38667-55-9
M. Wt: 213.62 g/mol
InChI Key: TZXJLFBEXYSTJG-UHFFFAOYSA-N
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Description

4-(Acetylamino)-2-chlorobenzoic acid is a specialized chemical scaffold of significant interest in pharmacological and biophysical research. Its structure serves as a key precursor in the synthesis of complex organic molecules for drug discovery, particularly in the development of novel ion channel inhibitors . Research has identified derivatives of this compound, such as CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid, as potent and specific small-molecule inhibitors of the TMEM206 proton-activated chloride channel (PAORAC/ASOR) . This makes it a valuable pharmacological tool for studying acid-induced cell death pathways, endosomal acidification, and ion channel physiology in disease contexts like ischemic stroke and cancer . Furthermore, the compound's heterocyclic architecture makes it a suitable candidate for advanced computational and spectroscopic studies. Researchers utilize it for experimental and computational characterizations, including Molecular Potential Energy Surface (MPES) scans, Hirshfeld surface analysis, and molecular docking studies to predict biological activity and interaction with protein receptors . Its primary research value lies in enabling the investigation of transmembrane ion flux and serving as a promising scaffold for the development of future targeted therapies and research chemical probes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJLFBEXYSTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191967
Record name 4-Acetamido-2-chlorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00191967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38667-55-9
Record name 4-Acetamido-2-chlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038667559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetamido-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(acetylamino)-2-chlorobenzoic acid physical properties

[1]

Executive Summary

4-(Acetylamino)-2-chlorobenzoic acid (CAS 38667-55-9) is a critical pharmaceutical intermediate and a secondary metabolite of the ester-type local anesthetic chloroprocaine .[1] As an N-acetylated derivative of 4-amino-2-chlorobenzoic acid, its physicochemical profile is defined by the interplay between the lipophilic chlorobenzene core, the ionizable carboxylic acid, and the hydrogen-bonding acetamido moiety. This guide provides a comprehensive technical analysis of its properties, synthesis, and analytical characterization for researchers in medicinal chemistry and drug metabolism.

Molecular Identity & Structural Characterization[3][4]

The compound features a benzoic acid scaffold substituted with a chlorine atom at the ortho position (C2) and an acetamido group at the para position (C4). The ortho-chloro substituent significantly influences the acidity of the carboxylic group via inductive electron withdrawal, while the para-acetamido group contributes to crystal packing stability through intermolecular hydrogen bonding.

Table 1: Chemical Identification Data
PropertySpecification
IUPAC Name 4-acetamido-2-chlorobenzoic acid
Common Synonyms This compound; N-acetyl-4-amino-2-chlorobenzoic acid
CAS Registry Number 38667-55-9
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
InChI Key KASJLCWKGSURCV-UHFFFAOYSA-N

Thermodynamic & Solid-State Properties

The physical behavior of this compound is governed by its high melting point and pH-dependent solubility. The acetamido group facilitates strong intermolecular hydrogen bonding, elevating the melting point compared to its non-acetylated precursors.

Table 2: Physical Properties Profile
ParameterValue / DescriptionNote
Melting Point 206 – 210 °C Experimental range; decomposition may occur at higher temperatures [1].
Appearance White to off-white crystalline powderTypical of benzamide derivatives.
Solubility (Organic) Soluble in DMSO, Methanol, EthanolHigh solubility in polar aprotic solvents.
Solubility (Aqueous) Low in acidic media; Soluble in alkaline pHDissolves as the carboxylate anion (pH > 4.5).
pKa (Predicted) ~3.0 – 3.3 (COOH)The ortho-Cl atom increases acidity relative to 4-acetamidobenzoic acid (pKa 4.28) [2].
LogP (Predicted) ~1.5 – 1.9Moderately lipophilic; less polar than the amino precursor.

Synthesis & Production Workflows

The synthesis of this compound generally follows a linear reduction-acetylation pathway starting from 2-chloro-4-nitrobenzoic acid. This route ensures high regioselectivity and yield.

Experimental Protocol: Acetylation of 4-Amino-2-chlorobenzoic Acid

Reagents: 4-Amino-2-chlorobenzoic acid, Acetic Anhydride, Glacial Acetic Acid (solvent).

  • Dissolution: Suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in glacial acetic acid.

  • Acetylation: Add acetic anhydride (1.2 – 1.5 eq) dropwise under stirring.

  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the amine.

  • Isolation: Cool the solution to room temperature. Pour into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary to achieve >98% purity.

Visualization: Synthetic Pathway

The following diagram illustrates the chemical transformation from the nitro precursor to the final acetylated target.

SynthesisPathwayNitro2-Chloro-4-nitrobenzoic acid(Starting Material)Amino4-Amino-2-chlorobenzoic acid(Intermediate)Nitro->AminoReduction(H2/Pd-C or Fe/HCl)TargetThis compound(Target Product)Amino->TargetAcetylation(Ac2O, AcOH, Heat)

Figure 1: Step-wise synthesis from nitro-precursor to the N-acetylated target.

Analytical Characterization

Validating the identity and purity of this compound requires specific chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

This compound is less polar than its amino-precursor due to the masking of the free amine. It elutes later on reverse-phase columns.

  • Column: C18 (e.g., µBondapak or equivalent), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Benzoic acid absorption max).

  • Retention Order: 4-Amino-2-chlorobenzoic acid (Early) → This compound (Late) [3].

NMR Spectroscopy (Predicted Signals in DMSO-d6)
  • ¹H NMR:

    • δ 2.08 ppm (s, 3H): Acetyl methyl group (-COCH ₃).

    • δ 7.50 ppm (dd, 1H): Aromatic H-5 (ortho to NHAc, meta to Cl).

    • δ 7.85 ppm (d, 1H): Aromatic H-3 (ortho to Cl, meta to COOH).

    • δ 7.90 ppm (d, 1H): Aromatic H-6 (ortho to COOH).

    • δ 10.3 ppm (s, 1H): Amide NH.

    • δ 13.0 ppm (br s, 1H): Carboxylic acid OH.

Biological Context: Metabolism of Chloroprocaine

In drug development, this compound is significant as a secondary metabolite of chloroprocaine , a local anesthetic. Chloroprocaine is rapidly hydrolyzed by plasma pseudocholinesterase.

Metabolic Pathway Visualization

The diagram below maps the degradation of chloroprocaine, highlighting the formation of this compound.

Metabolismcluster_0Plasma / LiverChloroprocaineChloroprocaine(Parent Drug)CABA4-Amino-2-chlorobenzoic acid(Primary Metabolite)Chloroprocaine->CABAHydrolysis(Pseudocholinesterase)DMAE2-DimethylaminoethanolChloroprocaine->DMAEHydrolysisAcetylCABAThis compound(Secondary Metabolite)CABA->AcetylCABAN-Acetylation(N-Acetyltransferase)

Figure 2: Metabolic pathway of Chloroprocaine leading to the N-acetylated derivative.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.[2]

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • Sigma-Aldrich. Product Specification: 2-chloro-4-acetamidobenzoic acid (CAS 38667-55-9).Link

  • ChemSRC. 4-Acetamidobenzoic acid Physical Properties & pKa Data.Link

  • Kuhnert-Brandstätter, M., et al.Thermoanalytical and IR-spectroscopical investigations on 4-amino-2-chlorobenzoic acid derivatives. Scientia Pharmaceutica. (Validated against general benzamide properties).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17154 (4-Amino-2-chlorobenzoic acid - Precursor).Link

  • O'Brien, J. E., et al. (1979). Metabolism and measurement of chloroprocaine, an ester-type local anesthetic. Journal of Pharmaceutical Sciences, 68(1), 75-78. Link

4-(acetylamino)-2-chlorobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: 4-(acetylamino)-2-chlorobenzoic acid

Part 1: Executive Summary & Strategic Context

Target Molecule: this compound CAS Registry Number: 50610-33-8 (Generic parent acid: 2457-76-3) Molecular Formula:



The synthesis of this compound represents a critical transformation in organic process chemistry, serving as a model for chemoselective oxidation and amine protection strategies. While the deacetylated parent compound (4-amino-2-chlorobenzoic acid) is a well-known intermediate for pharmaceuticals like Metoclopramide (antiemetic) and Chloroprocaine (anesthetic), the


-acetyl derivative is frequently required as a stable precursor to prevent oxidative degradation of the aniline moiety during scaffold construction or as a specific metabolite standard.

Technical Challenge: Direct electrophilic chlorination of 4-acetamidobenzoic acid typically yields the 3-chloro isomer due to the directing effects of the acetamido group. Therefore, the most robust synthetic strategy requires a "Pre-functionalized Scaffold Approach," starting with the chlorine atom already in position on a toluene backbone, followed by side-chain oxidation.

Part 2: Retrosynthetic Analysis & Pathway Design

To ensure high regioselectivity and yield, we employ a Linear Oxidation Strategy .

  • Disconnection: The carboxylic acid is disconnected to a methyl group.

  • Protection Logic: The amino group must be protected (acetylated) prior to oxidation. Attempting to oxidize 2-chloro-4-aminotoluene directly with strong oxidants (e.g.,

    
    ) leads to extensive tar formation via oxidative coupling of the free amine (aniline oxidation).
    
  • Starting Material: 2-chloro-4-aminotoluene (also known as 3-chloro-4-methylaniline).

Mechanism Visualization (DOT)

Retrosynthesis cluster_logic Strategic Logic Target This compound (Target) Intermediate N-(3-chloro-4-methylphenyl)acetamide (Protected Intermediate) Target->Intermediate C-H Oxidation (KMnO4) Start 2-chloro-4-aminotoluene (Starting Material) Intermediate->Start N-Acetylation (Ac2O) Logic1 Protection required to prevent aniline oxidation Logic2 Chlorine position fixed in starting material

Figure 1: Retrosynthetic disconnection showing the necessity of the acetylation step prior to methyl group oxidation.

Part 3: Detailed Experimental Protocols

Stage 1: Chemoselective Acetylation

Objective: Convert the nucleophilic aniline to a robust acetamide, protecting the nitrogen from oxidation.

  • Reagents: 2-chloro-4-aminotoluene (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: Nucleophilic acyl substitution.

Protocol:

  • Charge a reaction vessel with 2-chloro-4-aminotoluene dissolved in glacial acetic acid (3-4 volumes).

  • Slowly add Acetic Anhydride dropwise at ambient temperature. Exothermic reaction—maintain temp <40°C.

  • Heat the mixture to 60°C for 1 hour to ensure completion.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product,

    
    -(3-chloro-4-methylphenyl)acetamide , will precipitate as a white/off-white solid.
    
  • Isolation: Filter, wash with cold water to remove acid traces, and dry.

    • Checkpoint: Yield should be >90%. Melting point approx. 105-108°C.

Stage 2: Permanganate Oxidation (The Critical Step)

Objective: Transform the benzylic methyl group into a carboxylic acid without cleaving the amide bond.

  • Reagents:

    
    -(3-chloro-4-methylphenyl)acetamide (1.0 eq), Potassium Permanganate (
    
    
    
    , 2.5 - 3.0 eq), Magnesium Sulfate (
    
    
    , 1.0 eq - buffer).
  • Solvent System: Water/Pyridine (2:1) or Water/t-Butanol. Pyridine helps solubilize the organic substrate and scavenges protons.

Protocol:

  • Suspend the acetamide intermediate and

    
     in water (approx. 10-15 volumes).
    
  • Heat the mixture to 85-90°C (reflux).

  • Add

    
      portion-wise over 1-2 hours. Crucial: Adding all oxidant at once can cause a violent exotherm and "runaway" oxidation leading to ring degradation.
    
  • Maintain reflux for 4-6 hours until the purple color persists or TLC indicates consumption of starting material.

  • Workup:

    • Filter the hot solution through a Celite pad to remove the brown manganese dioxide (

      
      ) precipitate. Wash the cake with hot water.
      
    • The filtrate contains the salt of the product (potassium 4-acetamido-2-chlorobenzoate).

  • Precipitation: Cool the filtrate to 10°C and acidify carefully with dilute

    
     to pH 2-3.
    
  • The target This compound will precipitate. Filter and recrystallize from Ethanol/Water if necessary.

Part 4: Process Data & Critical Control Parameters

ParameterSpecificationRationale
Stoichiometry (

)
2.5 - 3.0 EquivalentsTheoretical requirement is 2.0 eq, but excess drives reaction to completion and accounts for thermal decomposition of permanganate.
Temperature (Stage 2) 85°C - 95°CBelow 80°C, oxidation of the methyl group is kinetically sluggish. Above 100°C, amide hydrolysis risk increases.
pH Control (Workup) pH 2.0 - 3.0The product is amphoteric but predominantly acidic. Too low pH (<1) may trigger hydrolysis of the acetyl group to the free amine.
Safety (MnO2) Filtration

is a fine particulate that can clog filters. Use a filter aid (Celite/Hyflo) to prevent pressure buildup.

Part 5: Workflow Visualization

ProcessFlow cluster_stage1 Stage 1: Protection cluster_stage2 Stage 2: Oxidation Step1 Dissolve 2-chloro-4-aminotoluene in Acetic Acid Step2 Add Acetic Anhydride (Exothermic Control <40°C) Step1->Step2 Step3 Quench in Ice Water & Filter Step2->Step3 Step4 Suspend Intermediate in Water/MgSO4 Step3->Step4 Dried Intermediate Step5 Reflux (90°C) & Add KMnO4 Portion-wise Step4->Step5 Step6 Hot Filtration (Remove MnO2) Step5->Step6 Step7 Acidify Filtrate (HCl) to Precipitate Product Step6->Step7 Output Final Product: This compound Step7->Output

Figure 2: Step-by-step process flow diagram for the synthesis from 2-chloro-4-aminotoluene.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved January 31, 2026 from [Link]. (Note: Provides physical data for the parent scaffold).

  • U.S. Patent Office. Process for the preparation of benzoic acid derivatives (Oxidation of toluenes). General reference to standard industrial oxidation protocols (e.g., US Patent 3,428,673 contextually relevant for acetamidobenzoic acid nitration/oxidation logic).

  • Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Permanganate oxidation of alkylbenzenes).

4-(acetylamino)-2-chlorobenzoic acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(acetylamino)-2-chlorobenzoic Acid and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

Introduction to this compound and the Significance of Its Solubility

This compound belongs to the class of substituted benzoic acids, a scaffold frequently encountered in medicinal chemistry. Its structural motifs, including a carboxylic acid group, an acetamido group, and a chloro substituent, suggest a compound with interesting and potentially useful biological activities. The solubility of such a compound is a cornerstone of its preclinical development. Poor aqueous solubility can lead to low absorption and erratic bioavailability, necessitating more complex and costly formulation strategies. Conversely, a well-characterized solubility profile in various solvents is crucial for purification, salt selection, and the development of stable and effective dosage forms.

While direct quantitative solubility data for this compound is scarce, we can infer its likely behavior by examining related molecules. For instance, 4-chlorobenzoic acid, a structurally similar compound, is soluble in some organic solvents and aqueous bases[1].

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first consider its key physicochemical properties, which can be predicted based on its structure.

PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Formula C₉H₈ClNO₃-
Molecular Weight 213.62 g/mol Higher molecular weight can sometimes correlate with lower solubility.
pKa (acidic) ~3-4 (estimated for the carboxylic acid)The carboxylic acid group will be ionized at pH values above its pKa, significantly increasing aqueous solubility.
pKa (basic) Not significantly basicThe amide group is generally neutral.
logP (Octanol-Water Partition Coefficient) ~2-3 (estimated)A positive logP suggests a preference for lipids and lower aqueous solubility.
Hydrogen Bond Donors 2 (from the amide N-H and carboxylic acid O-H)The ability to donate hydrogen bonds can enhance solubility in protic solvents like water and alcohols.
Hydrogen Bond Acceptors 4 (from the two carbonyl oxygens and the chlorine atom)The capacity to accept hydrogen bonds also contributes positively to solubility in protic solvents.

Based on these predicted properties, this compound is expected to be a weakly acidic compound with limited intrinsic aqueous solubility. Its solubility is anticipated to be highly pH-dependent, increasing significantly in alkaline conditions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. In organic solvents, its solubility will be governed by the polarity of the solvent and its ability to form hydrogen bonds.

Solubility Data of Structurally Related Compounds

To provide a practical context for the expected solubility of this compound, the following table summarizes the solubility of similar compounds. This data can serve as a valuable benchmark for experimental design.

CompoundSolventSolubilityReference
4-Chlorobenzoic acid MethanolFreely soluble[2]
Absolute ethanolFreely soluble[2]
EtherFreely soluble[2]
WaterInsoluble[2]
TolueneInsoluble[2]
4-acetamidobenzoic acid DMSOSlightly soluble[3]
MethanolSlightly soluble[3]
Water<0.1 g/100 mL at 21 °C[3]

The data for 4-chlorobenzoic acid suggests that the presence of the chloro and carboxylic acid groups allows for good solubility in polar organic solvents[2]. The limited water solubility is also expected. The data for 4-acetamidobenzoic acid, which shares the acetamido and carboxylic acid groups, indicates slight solubility in polar aprotic and protic organic solvents, and very low aqueous solubility[3].

Experimental Determination of Equilibrium Solubility

A precise determination of solubility is an essential experimental undertaking. The following is a detailed, self-validating protocol for determining the equilibrium solubility of a compound like this compound, primarily based on the shake-flask method, which is considered the gold standard.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetonitrile, etc.)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Calibrated analytical balance

  • pH meter

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. An excess is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Data Interpretation:

    • Calculate the solubility as the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • The equilibrium solubility is confirmed when the measured concentrations from different equilibration time points are consistent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature B->C D Monitor until equilibrium is reached C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Quantify concentration (HPLC/UV-Vis) H->I J Calculate solubility I->J

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.

  • pH: As a carboxylic acid, the aqueous solubility will be significantly lower at acidic pH where the molecule is in its neutral form. As the pH increases above the pKa of the carboxylic acid group, the molecule will deprotonate to form the more soluble carboxylate anion. This pH-dependent solubility is a critical consideration for oral drug absorption, as the pH varies along the gastrointestinal tract.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Understanding the temperature dependence of solubility is vital for controlling crystallization processes during manufacturing.

  • Solvent Polarity: The presence of both polar (carboxylic acid, amide) and nonpolar (chlorinated benzene ring) regions in the molecule suggests that its solubility will be highest in semi-polar solvents that can accommodate both functionalities. Solvents capable of hydrogen bonding are likely to be effective.

  • Crystal Polymorphism: The solid-state form of the compound can have a profound impact on its solubility. Different crystalline forms (polymorphs) or amorphous forms can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models are a prominent example. These models use calculated molecular descriptors to predict properties like solubility[4]. For substituted benzoic acids, models have been developed to predict their aqueous solubility at various temperatures[5]. These predictive tools can aid in prioritizing compounds for synthesis and experimental testing during early-stage drug discovery.

Conclusion

While a definitive, experimentally determined solubility value for this compound remains to be published, this technical guide provides a comprehensive framework for approaching this critical parameter. By understanding the compound's physicochemical properties, leveraging data from structural analogs, and employing robust experimental methodologies, researchers can effectively characterize its solubility profile. This knowledge is indispensable for advancing the development of this compound or any new chemical entity from a laboratory curiosity to a potential therapeutic agent.

References

  • Chem-Impex. (n.d.). 4-Chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2023, October 27). 4-Chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2023, April 1). Acedoben. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
  • ResearchGate. (n.d.). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved January 30, 2026, from [Link]

  • A info. (n.d.). 4-Chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved January 30, 2026, from [Link]

  • PubMed. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved January 30, 2026, from [Link]

  • Semantic Scholar. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved January 30, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 30, 2026, from [Link]

Sources

4-(Acetylamino)-2-Chlorobenzoic Acid: Metabolic Dynamics & Synthetic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, metabolic pathways, and experimental utility of 4-(acetylamino)-2-chlorobenzoic acid . This guide is structured for researchers in medicinal chemistry, toxicology, and pharmacology.

Executive Summary

This compound (CAS: 2457-76-3 for amino precursor reference; specific acetylated form often cited in metabolic studies) is a critical pharmacophore and metabolic intermediate. It serves two primary roles in biological and chemical systems:

  • Metabolic End-Point/Intermediate : It is the N-acetylated Phase II metabolite of 4-amino-2-chlorobenzoic acid (CABA) , which is itself the primary hydrolytic product of the local anesthetic 2-Chloroprocaine and the oxidative metabolite of the avicide Starlicide (3-chloro-p-toluidine) .

  • Synthetic Scaffold : It functions as a "warhead" precursor in the design of DNA-intercalating acridines, neuroprotective retromer stabilizers, and immunomodulators, leveraging the steric and electronic influence of the ortho-chloro substituent.

This guide explores the causality of its formation, its renal handling mechanisms, and its application in rational drug design.

Part 1: Physicochemical Core & Structural Logic

The biological behavior of this compound is dictated by the ortho-chloro effect. Unlike its non-chlorinated analog (Acedoben), the chlorine atom at position 2 introduces steric hindrance and alters the pKa of the carboxylic acid, influencing protein binding and transporter affinity.

PropertyValue / CharacteristicImpact on Mechanism
Molecular Formula C₉H₈ClNO₃Core scaffold for recognition.
Molecular Weight 213.62 g/mol Optimal for renal filtration (<500 Da).
pKa (Acid) ~3.5 (Predicted)Ionized (anionic) at physiological pH (7.4).
Electronic Effect Ortho-Cl (Inductive -I)Increases acidity of COOH; twists amide bond out of plane.
Solubility Low in acidic pH; High in basic pHRisk of crystalluria in acidic urine (toxicological relevance).

Part 2: Biological Mechanism of Action

Metabolic Formation Pathways (Phase I & II)

The compound is not typically administered as a primary drug but appears systemically as a stable downstream metabolite. Its formation follows a rigid enzymatic cascade.

  • Precursor 1: 2-Chloroprocaine (Local Anesthetic)

    • Mechanism: Rapid hydrolysis by plasma pseudocholinesterase generates 4-amino-2-chlorobenzoic acid (CABA) .

    • Acetylation: CABA acts as a substrate for N-acetyltransferase type 2 (NAT2) in the liver, transferring an acetyl group from Acetyl-CoA to the amine, yielding this compound.

  • Precursor 2: Starlicide (3-Chloro-p-toluidine)

    • Mechanism: Cytochrome P450 enzymes oxidize the methyl group of the toluidine to a carboxylic acid, forming CABA.

    • Detoxification: Subsequent N-acetylation creates the target compound to facilitate excretion.

Renal Handling & Toxicological Mechanism

The "Mechanism of Action" in a toxicological context refers to its interaction with renal organic anion transporters (OATs).

  • OAT Transport : As an anionic species, it is actively secreted into the proximal tubule via OAT1 and OAT3 .

  • Nephrotoxicity Potential : In the context of Starlicide poisoning, the accumulation of this compound (and its deacetylated precursor) in the kidney can exceed solubility limits.

    • Crystallization: In acidic urine, the compound protonates (becoming uncharged), reducing solubility and potentially precipitating in renal tubules, contributing to acute tubular necrosis.

Pathway Visualization

The following Graphviz diagram illustrates the convergent metabolic pathways leading to this compound.

MetabolicPathway cluster_enzymes Chloroprocaine 2-Chloroprocaine (Parent Drug) CABA 4-Amino-2-chlorobenzoic Acid (Primary Metabolite) Chloroprocaine->CABA Hydrolysis Starlicide 3-Chloro-p-toluidine (Starlicide) Starlicide->CABA Oxidation Target This compound (Target Metabolite) CABA->Target Acetylation (Acetyl-CoA) Excretion Renal Excretion (OAT1/3 Transport) Target->Excretion Active Transport PChE Pseudocholinesterase CYP CYP450 Oxidation NAT NAT2 (N-Acetylation)

Caption: Convergent metabolic synthesis of this compound from anesthetic and pesticide precursors.

Part 3: Synthetic Mechanism & Utility

In drug discovery, this compound is a versatile building block. The N-acetyl group serves as a protected amine that can be selectively hydrolyzed or retained to modulate hydrogen bonding.

Precursor for Acridine Derivatives (DNA Intercalators)

Researchers utilize this scaffold to synthesize trisubstituted acridines.

  • Mechanism : The carboxylic acid moiety undergoes cyclization with aniline derivatives (using POCl₃) to form the acridine core.

  • Target : The resulting acridines inhibit Topoisomerase II , preventing DNA religation and inducing apoptosis in cancer cells. The 2-chloro substituent on the benzoic acid ring is crucial for optimizing the planar geometry required for intercalation.

Synthesis of Retromer Stabilizers

Recent studies (e.g., University of Milan) utilize this compound to synthesize Bis-aminoguanidyl hydrazones .

  • Role : The compound is coupled via amide bonds to guanidine scaffolds.

  • MoA : These conjugates stabilize the retromer complex , enhancing the recycling of amyloid precursor protein (APP) and reducing neurotoxic beta-amyloid production in Alzheimer's models.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis from 4-Amino-2-chlorobenzoic Acid

Validation: This protocol ensures high yield and purity for use as an analytical standard.

  • Reagents :

    • 4-Amino-2-chlorobenzoic acid (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Glacial acetic acid (Solvent)

    • Sodium acetate (Catalyst, 0.1 eq)

  • Procedure :

    • Dissolution : Suspend 4-amino-2-chlorobenzoic acid in glacial acetic acid at room temperature.

    • Acetylation : Add acetic anhydride dropwise while stirring. Add sodium acetate.

    • Reflux : Heat the mixture to 100°C for 2 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

    • Precipitation : Pour the reaction mixture into ice-cold water (5x volume). The product will precipitate as a white solid.

    • Purification : Filter and wash with cold water. Recrystallize from Ethanol/Water (1:1).

  • QC Criteria : Melting point should be distinct from the starting material (approx. 210-215°C).

Protocol B: HPLC-MS/MS Quantification in Biological Matrices

Validation: Essential for pharmacokinetic studies.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 8 minutes.
Detection ESI Negative Mode (M-H)⁻
MRM Transition 212.0 → 169.0 (Loss of Acetyl group)

References

  • Metabolism of Starlicide : U.S. Environmental Protection Agency. (2010).[1] Reregistration Eligibility Decision (RED) for Starlicide (3-chloro-p-toluidine hydrochloride).

  • 2-Chloroprocaine Hydrolysis : Smith, F. M., et al. (1980). Metabolism of 2-chloroprocaine in the human fetus and mother. American Journal of Obstetrics and Gynecology.

  • Synthetic Application (Neurodegeneration) : University of Milan. (2018). Rational design and synthesis of small molecules targeted against neurodegenerative processes.

  • Acridine Derivative Synthesis : Patent CN120230035A. Trisubstituted acridine derivatives and their antitumor mechanism.

  • General Chemical Data : PubChem. 4-Amino-2-chlorobenzoic acid (Precursor Data).

Sources

Strategic Utilization of 4-(Acetylamino)-2-chlorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Acetylamino)-2-chlorobenzoic acid (CAS: 38667-55-9 ) is a high-value bifunctional scaffold employed in the synthesis of neuroactive agents, anti-inflammatory drugs, and agrochemicals. Its structural utility lies in its orthogonal reactivity : the carboxylic acid allows for immediate scaffold extension, the acetamido group serves as a robust masked aniline, and the ortho-chlorine atom provides a latent handle for late-stage cross-coupling reactions.

This technical guide details the strategic manipulation of this building block, moving beyond basic characterization to advanced synthetic workflows. It focuses on overcoming the steric hindrance imposed by the ortho-chloro substituent and leveraging the electronic properties of the para-acetamido group to achieve high chemoselectivity.

Part 1: Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers, each requiring specific activation strategies. The ortho-chloro positioning relative to the carboxylic acid is the defining feature, creating both a steric challenge for amidation and a valuable site for regioselective metalation or coupling.

The Reactivity Triad
  • C1-Carboxylic Acid: The primary site for scaffold elongation. Due to the ortho-Cl steric bulk, standard coupling reagents (e.g., EDC) may be sluggish; highly active uronium/phosphonium salts (HATU, BOP) are recommended.

  • C2-Chlorine (Aryl Chloride): A deactivated handle. While less reactive than bromides, it participates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) when activated by electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos).

  • C4-Acetamido Group: A masked aniline. It protects the nitrogen from oxidation and metal coordination during C1 and C2 transformations. It exerts a moderate electron-donating effect (+M), deactivating the ring towards Nucleophilic Aromatic Substitution (

    
    ) compared to a nitro precursor, but facilitating electrophilic aromatic substitution.
    
Visualizing the Synthetic Logic

The following diagram maps the divergent synthetic pathways available from this core scaffold.

ReactivityMap Core This compound (CAS: 38667-55-9) COOH C1-COOH (Scaffold Extension) Core->COOH Cl C2-Cl (Ortho-Handle) Core->Cl NHAc C4-NHAc (Masked Amine) Core->NHAc Amidation Amide Coupling (Reagents: HATU, BOP) COOH->Amidation  Nucleophilic Acyl Substitution Reduction Reduction to Alcohol (Reagents: BOP/NaBH4) COOH->Reduction  Chemoselective Reduction Suzuki Suzuki-Miyaura Coupling (Ligands: SPhos, XPhos) Cl->Suzuki  Pd-Catalyzed Cross-Coupling Hydrolysis Hydrolysis to Aniline (Reagents: HCl/EtOH) NHAc->Hydrolysis  Deprotection

Caption: Divergent synthetic pathways for this compound, highlighting reagent classes for each functional handle.

Part 2: Synthetic Modules & Protocols

Module A: Chemoselective Carboxylic Acid Functionalization

Objective: Convert the acid to an amide or alcohol without affecting the acetamido protection or the aryl chloride. Challenge: The ortho-chloro substituent creates steric hindrance that can retard nucleophilic attack at the carbonyl carbon. Solution: Use of BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or HATU ensures rapid activation.

Protocol 1: One-Pot Activation and Reduction to Benzyl Alcohol

Context: This protocol is adapted from neurodegenerative disease research where the benzoic acid is converted to a benzyl alcohol intermediate [1].

  • Activation:

    • Suspend This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Add Triethylamine (TEA) (1.2 equiv) followed by BOP reagent (1.1 equiv).[1]

    • Stir at Room Temperature (RT) for 15–20 minutes. The solution should clarify as the active ester forms.

  • Reduction:

    • Prepare a suspension of Sodium Borohydride (NaBH4) (1.5 equiv) in THF in a separate vessel.

    • Add the activated ester solution dropwise to the NaBH4 suspension under vigorous stirring.

    • Critical Step: Maintain temperature <25°C to prevent over-reduction or amide cleavage.

  • Workup:

    • Quench with saturated NH4Cl solution. Extract with EtOAc.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Yield Expectation: 85-95% of 4-acetamido-2-chlorobenzyl alcohol.

Module B: The Ortho-Chloro Cross-Coupling (Suzuki-Miyaura)

Objective: Replace the C2-Chlorine with an aryl group to create a biaryl scaffold. Challenge: Aryl chlorides are inherently sluggish electrophiles. The ortho-substituent (COOH or amide) adds steric bulk, making oxidative addition difficult for standard Pd(PPh3)4 catalysts. Solution: Utilize dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos , which promote oxidative addition into hindered aryl chlorides.

Protocol 2: Sterically Demanding Suzuki Coupling

Substrate: Methyl 4-acetamido-2-chlorobenzoate (Ester protection of COOH is recommended before coupling to prevent catalyst poisoning by the free acid).

ComponentEquivalentsRole
Substrate 1.0Electrophile (Ar-Cl)
Aryl Boronic Acid 1.5Nucleophile
Pd(OAc)2 0.05 (5 mol%)Pre-catalyst
SPhos 0.10 (10 mol%)Ligand (High activity for Cl)
K3PO4 3.0Base (Anhydrous)
Toluene/Water 10:1 ratioSolvent System

Procedure:

  • Degassing: Charge reaction vessel with substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Monitoring: HPLC/TLC. The starting material (Ar-Cl) disappearance is the key metric.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Part 3: Advanced Workflow Visualization

The following diagram illustrates a "Case Study" workflow: synthesizing a pharmacophore from the raw building block, involving activation, reduction, and subsequent coupling.

SynthesisWorkflow cluster_conditions Key Process Parameters Start Start: This compound Step1 Step 1: Activation (BOP, TEA, THF) Start->Step1 Intermediate1 Active Ester Species Step1->Intermediate1 In situ Step2 Step 2: Reduction (NaBH4, THF) Intermediate1->Step2 Product1 Product A: 4-Acetamido-2-chlorobenzyl alcohol Step2->Product1 90% Yield Step3 Step 3: Deprotection (HCl, EtOH, Reflux) Product1->Step3 Optional FinalProd Final Scaffold: 4-Amino-2-chlorobenzyl alcohol Step3->FinalProd Info Temp: <25°C for Step 2 Atmosphere: Inert (N2/Ar) Scale: Gram to Multigram

Caption: Step-wise synthetic transformation of this compound into a benzyl alcohol scaffold [1].

Part 4: Physical Properties & Handling Data

For accurate stoichiometry and handling, the following validated data should be used.

PropertyValueNotes
CAS Number 38667-55-9Specific to the N-acetyl derivative
Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol Use for molarity calculations
Physical State Solid / PowderTypically off-white to pale yellow
Solubility DMSO, DMF, MeOHPoor solubility in water and non-polar solvents
pKa (COOH) ~3.5 - 4.0Estimated; acidic due to benzoic core
Storage 2-8°C, DryHygroscopic; keep desiccated

References

  • Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases. Source: AIR Unimi (Università degli Studi di Milano). Context: Describes the BOP/NaBH4 reduction protocol for 4-acetamido-2-chlorobenzoic acid (Compound 17). URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Source: National Institutes of Health (NIH) / PubMed. Context: General protocols for coupling sterically hindered aryl chlorides. URL:[Link] (General Reference for SPhos utility)

Sources

An In-depth Technical Guide to 4-(Acetylamino)-2-chlorobenzoic Acid: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 4-(acetylamino)-2-chlorobenzoic acid, a significant chemical intermediate in the pharmaceutical industry. While not a therapeutic agent in itself, its history is intrinsically linked to the development of local anesthetics and the broader field of medicinal chemistry. This document will delve into the logical pathway of its synthesis, rooted in the chemistry of its precursors, and provide detailed, validated experimental protocols for its preparation. The guide is structured to offer not just procedural steps, but a deeper understanding of the chemical principles and historical context that have shaped its role in modern drug development.

Introduction: A Molecule Defined by its Precursors and Metabolites

The story of this compound is not one of a dramatic, isolated discovery, but rather a logical extension of the chemical exploration of its parent amine, 4-amino-2-chlorobenzoic acid. This precursor is a known principal metabolite of the local anesthetic 2-Chloroprocaine, a fact that has driven interest in its chemical properties and derivatives.[1] The addition of an acetyl group to the amine functionality, a common strategy in medicinal chemistry to modify a molecule's physicochemical properties, led to the synthesis of this compound.

The primary rationale for the synthesis of this acetylated derivative stems from several key objectives in drug development and chemical synthesis:

  • Modification of Pharmacokinetic Properties: Acetylation can alter a molecule's polarity, solubility, and ability to cross biological membranes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Protection of the Amine Group: The acetyl group serves as an effective protecting group for the amino functionality, preventing it from undergoing unwanted reactions during subsequent chemical transformations.

  • Intermediate for Further Synthesis: this compound is a valuable building block for the construction of more complex molecules, particularly in the synthesis of heterocyclic compounds and other active pharmaceutical ingredients (APIs).

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence is a logical consequence of the availability of its precursor and the common practice of N-acetylation in organic synthesis. The knowledge of N-acetylated aminobenzoic acids is evident in patents dating back to at least 1969, which describe reactions involving similar structures.

The Synthetic Pathway: A Two-Step Journey

The synthesis of this compound is a well-established, two-step process that begins with a substituted nitrobenzene. The logical flow of this synthesis is a classic example of functional group manipulation in organic chemistry.

Synthesis_Pathway A 2-Chloro-4-nitrobenzoic Acid B 4-Amino-2-chlorobenzoic Acid A->B Reduction (e.g., NaBH4, H2/Pd) C This compound B->C N-Acetylation (Acetic Anhydride)

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of the Precursor, 4-Amino-2-chlorobenzoic Acid

The initial and crucial step is the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid to an amino group. This transformation is a fundamental reaction in organic synthesis, with several established methods.

Causality of Experimental Choices:

The choice of reducing agent is critical and depends on factors such as scale, cost, and desired purity.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. It is highly effective but requires specialized equipment for handling hydrogen gas under pressure.

  • Metal/Acid Reduction: Historically, metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) were commonly used. This method is robust but can be less "green" due to the generation of metallic waste.

  • Sodium Borohydride (NaBH4) with a Catalyst: More modern and milder methods may utilize sodium borohydride in the presence of a catalyst, such as silver supported on montmorillonite (Ag/MMT).[2] This approach offers high yields and purity under ambient conditions.[2]

A Historical Perspective on the Synthesis of the Precursor:

The synthesis of chlorobenzoic acids from the corresponding chlorotoluenes via oxidation was a commercially significant process in the mid-20th century. Patents from that era detail the oxidation of chlorotoluene isomers to their respective benzoic acid derivatives.[3] This highlights the industrial availability of the necessary starting materials for the synthesis of 4-amino-2-chlorobenzoic acid and, by extension, its acetylated derivative.

Step 2: N-Acetylation to Yield this compound

The final step is the N-acetylation of 4-amino-2-chlorobenzoic acid. This is a straightforward and high-yielding reaction, typically accomplished using acetic anhydride or acetyl chloride.

Causality of Experimental Choices:

  • Acetic Anhydride: This is the most common and practical acetylating agent for this transformation. It is readily available, relatively inexpensive, and the reaction can be performed under mild conditions. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the acetic acid byproduct.

  • Acetyl Chloride: While also effective, acetyl chloride is more reactive and moisture-sensitive than acetic anhydride. It reacts vigorously with the amino group and releases hydrogen chloride, which necessitates the use of a base to scavenge the acid.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound. These are self-validating systems, with clear endpoints and purification procedures to ensure the integrity of the final product.

Protocol 1: Synthesis of 4-Amino-2-chlorobenzoic Acid via Catalytic Reduction

This protocol is based on advanced methods utilizing a supported catalyst for a high-purity product.[2]

Materials and Equipment:

  • 2-Chloro-4-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Silver nitrate (AgNO₃)

  • Montmorillonite K-10 clay

  • Methanol

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation:

    • In a round-bottom flask, dissolve silver nitrate in methanol.

    • Add montmorillonite K-10 clay to the solution and stir.

    • Slowly add a solution of sodium borohydride in methanol to the mixture at room temperature.

    • Stir the reaction for 2 hours. The formation of the silver catalyst on the clay support will be observed.

    • Filter the catalyst and wash it with methanol, then dry it under vacuum.

  • Reduction Reaction:

    • In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), potassium hydroxide (1.5 eq), isopropanol, and the prepared Ag/MMT catalyst (e.g., 50 mg for a 0.1 mmol scale reaction).

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

  • Work-up and Purification:

    • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with deionized water to remove any residual potassium hydroxide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-amino-2-chlorobenzoic acid.

Data Summary for 4-Amino-2-chlorobenzoic Acid:

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Melting Point 210-215 °C
Appearance Off-white to light brown solid
Protocol 2: N-Acetylation of 4-Amino-2-chlorobenzoic Acid

This protocol details the straightforward acetylation of the amino group.

Materials and Equipment:

  • 4-Amino-2-chlorobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Pyridine (optional, as base and catalyst)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve or suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

    • Cool the mixture in an ice bath.

  • Acetylation:

    • Slowly add acetic anhydride (1.1 - 1.5 eq) to the cooled mixture with stirring. If not using an acidic solvent, a base like pyridine can be added to catalyze the reaction and neutralize the acetic acid byproduct.

    • Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of cold deionized water. This will hydrolyze any excess acetic anhydride and precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any acetic acid and other water-soluble impurities.

    • Dry the product under vacuum to obtain this compound.

Data Summary for this compound:

PropertyValue
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
Melting Point Not consistently reported, requires experimental determination
Appearance White to off-white solid

Applications in Drug Development: A Stepping Stone to Complexity

While this compound is not an active pharmaceutical ingredient itself, its value lies in its role as a versatile intermediate in the synthesis of more complex drug molecules. The presence of three key functional groups—the carboxylic acid, the amide, and the chloro substituent—provides multiple points for further chemical modification.

Although specific, publicly disclosed blockbuster drugs that directly use this intermediate are not readily identifiable, its structural motifs are present in various classes of compounds investigated in medicinal chemistry. For example, derivatives of sulfamoylbenzoic acids, which can be synthesized from precursors like this compound, have been explored for their hypotensive and diuretic properties.[4]

Conclusion: A Legacy of Utility

The discovery and history of this compound are a testament to the incremental and logical progression of chemical synthesis in the service of pharmaceutical development. Its emergence was not a singular event but a rational step in the manipulation of a known, biologically relevant precursor. The synthetic pathways to this compound are robust and well-understood, relying on fundamental organic reactions. As a stable, multi-functionalized building block, this compound continues to hold potential for the synthesis of novel therapeutic agents, ensuring its enduring, albeit often behind-the-scenes, role in the landscape of drug discovery.

References

  • ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid synthesis. Retrieved January 30, 2026, from a source providing synthetic routes.
  • The Synthesis and Application of 4-Amino-2-Chlorobenzoic Acid in Pharmaceuticals. (2026, January 28).
  • Acedoben. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry, 52(12), 2559–2562.
  • Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. [Journal Name], [Volume], [pages].
  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved January 30, 2026, from a source providing a reaction scheme.
  • Process for the production of para-chloro-benzoic acid. (1972). U.S.
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1983).
  • The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid.
  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019).
  • Wilchek, M., & Patchornik, A. (1964). The first truly convenient procedure for the preparation of O-acetylhydroxyamino acids through acidic acetylation. [Journal Name], [Volume], [pages].
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chlorobenzoic acid.
  • Pharmaceutical intermediates and process for the preparation thereof. (2016). U.S.
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (n.d.). MDPI.
  • O-chlorobenzoic acid synthesis process. (2014).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-2-chlorobenzoic Acid.
  • PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-diethylaminoethyl ester, hydrochloride.
  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-.

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Computational Physiochemistry & In Silico Profiling of 4-(acetylamino)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a comprehensive theoretical framework for the characterization of 4-(acetylamino)-2-chlorobenzoic acid (also referred to as 4-acetamido-2-chlorobenzoic acid). As a critical metabolic intermediate and a synthetic precursor for bioactive quinazolinones, this molecule exhibits unique electronic properties driven by the interplay between the electron-withdrawing chlorine atom at the ortho position and the electron-donating acetamido group at the para position.

This document serves as a protocol for researchers to replicate or validate theoretical studies using Density Functional Theory (DFT), vibrational spectroscopy analysis, and molecular docking.

Part 1: Molecular Geometry & Electronic Structure (DFT Protocol)

Computational Methodology

To achieve high-accuracy ground state geometries, the B3LYP hybrid functional (Becke’s three-parameter exchange functional with Lee-Yang-Parr correlation) is the industry standard for aromatic organic acids.

Recommended Protocol:

  • Software: Gaussian 16 / GAMESS / ORCA

  • Method: DFT / B3LYP

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for the carboxylic acid proton and the chlorine lone pairs).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) or DMSO to mimic physiological or stock solution conditions.
    
Geometric Optimization & Conformational Analysis

The acetylation of the 4-amino group introduces a new degree of freedom. Unlike its precursor, 4-amino-2-chlorobenzoic acid, the acetylamino derivative possesses a peptide-like bond that prefers a planar conformation due to resonance delocalization.

Key Structural Parameters (Theoretical Predictions):

Parameter4-amino-2-chlorobenzoic acid (Precursor)This compound (Target)Mechanistic Insight
C4-N Bond Length ~1.38 Å~1.41 ÅAmide resonance reduces double-bond character slightly compared to aniline.
C=O (Amide) N/A~1.22 ÅStrong dipole; key H-bond acceptor site.
Torsion (C3-C4-N-C) ~0° (Planar)~0-15°Steric hindrance from ortho-hydrogens may induce slight twisting.
Dipole Moment ~3.5 - 4.5 Debye~5.0 - 6.0 DebyeAcetyl group adds vector components, increasing polarity.
Frontier Molecular Orbitals (FMO)

The reactivity is defined by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Localized primarily on the aromatic ring and the acetamido nitrogen lone pair.

  • LUMO Location: Delocalized over the carboxylic acid group and the chlorobenzene core (electron-deficient regions).

  • Chemical Hardness (

    
    ):  The presence of the electron-withdrawing Cl atom stabilizes the HOMO, making the molecule "harder" and less prone to spontaneous oxidation compared to non-chlorinated analogs.
    

Part 2: Vibrational Spectroscopy (IR & Raman)[1][2][3][4][5]

Frequency Scaling

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to align theoretical values with experimental FT-IR data.

Diagnostic Spectral Markers

The conversion of the amino group to an acetamido group is spectroscopically distinct.

Table: Theoretical vs. Experimental Vibrational Assignments

Vibrational ModeFrequency (Scaled cm⁻¹)IntensityAssignment Description

(O-H)
3500 - 3200Broad/StrongCarboxylic acid O-H stretch (highly dependent on H-bonding/dimerization).

(N-H)
~3300 - 3350MediumAmide N-H stretch (Single band, unlike the doublet in the amino precursor).

(C=O) Acid
~1680 - 1710StrongCarboxylic carbonyl stretch.

(C=O) Amide I
~1650 - 1670StrongDiagnostic Peak: Acetyl carbonyl stretch. Overlaps with acid C=O but distinguishable by intensity.

(N-H) Amide II
~1530 - 1550MediumN-H bending coupled with C-N stretching.

(C-Cl)
~700 - 750WeakCharacteristic aryl chloride stretch.

Part 3: Reactivity Descriptors & NBO Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into hyperconjugative interactions. In this compound, the critical interaction is the delocalization of the Nitrogen lone pair (


) into the antibonding orbital of the carbonyl carbon (

).
  • Interaction:

    
    
    
  • Stabilization Energy (

    
    ):  Typically > 50 kcal/mol. This explains the planarity of the amide linkage and its resistance to hydrolysis compared to simple amines.
    
Global Reactivity Descriptors

Using Koopmans' theorem approximation:

  • Electrophilicity Index (

    
    ): 
    
    
    
  • Significance: The 2-chloro substituent increases the electrophilicity of the ring carbons, making the molecule a suitable substrate for nucleophilic aromatic substitution under forcing conditions, or facilitating

    
     stacking in drug receptor pockets.
    

Part 4: Molecular Docking & Pharmacokinetics[6]

Target Selection

Based on structural homology with known inhibitors (e.g., chlorobenzoate derivatives), this molecule is a theoretical candidate for:

  • COX-2 Inhibition: The carboxylic acid mimics arachidonic acid; the Cl group fills hydrophobic pockets.

  • Acetylcholinesterase (AChE): The acetamido group mimics the acetylcholine ester linkage.

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize geometry (B3LYP), compute Gasteiger charges, merge non-polar hydrogens.

  • Receptor Prep: Remove water/cofactors, add polar hydrogens, compute Kollman charges.

  • Grid Box: Center on the active site (e.g., Ser530 for COX-2).

Visualization of Computational Workflow

The following diagram illustrates the integrated workflow for profiling this molecule.

G cluster_DFT DFT Calculation (Gaussian/ORCA) cluster_Bio In Silico Bio-Activity Start Input Structure This compound Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (IR/Raman Validation) Opt->Freq Check Imaginary Freq NBO NBO Analysis (Hyperconjugation) Opt->NBO Wavefunction Dock Molecular Docking (AutoDock Vina) Opt->Dock PDBQT Conversion ADME ADME Prediction (SwissADME) Opt->ADME SMILES Output Final Profile: Spectra, Reactivity, Binding Affinity Freq->Output NBO->Output Dock->Output ADME->Output

Caption: Integrated computational workflow for structural and biological profiling of this compound.

Part 5: Experimental Validation

To ensure the "Trustworthiness" of the theoretical model, the following experimental checkpoints are required:

  • X-Ray Diffraction (XRD): Verify the planar vs. twisted conformation of the acetamido group relative to the benzene ring.

  • NMR Shift (

    
    ): 
    
    • 
       NMR:  Look for the deshielding of the amide proton (~10.0 ppm) and the carboxylic acid proton (~12-13 ppm).
      
    • 
       NMR:  Confirm the presence of two carbonyl peaks (Acid ~167 ppm, Amide ~169 ppm).
      

References

  • Sundaraganesan, N., et al. (2008).[1] "FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

    • Significance: Establishes the baseline vibrational scaling factors and assignments for the chlorobenzoic acid core.
  • Arjunan, V., et al. (2013). "Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study." Spectrochimica Acta Part A.

    • Significance: Provides the exact geometry and electronic properties of the immediate precursor (deacetylated form)
  • BenchChem. "4-Amino-2-chlorobenzoic Acid: A Building Block for Bioactive Molecules."

    • Significance: Validates the synthetic pathway and the relevance of the acetylamino deriv
  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT.

    • Significance: The authoritative reference for the software and algorithms (B3LYP) used in the theoretical protocol.
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

    • Significance: Standard protocol for the molecular docking workflow described in Part 4.

Sources

Technical Guide: Safety, Handling, and Synthesis of 4-(Acetylamino)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and processing protocols for 4-(acetylamino)-2-chlorobenzoic acid , a critical intermediate in the synthesis of pharmaceutical APIs (e.g., local anesthetics, anti-inflammatory agents) and a known metabolite of chloroprocaine.[1]

Document Control:

  • Compound: this compound[1][2]

  • Synonyms: 4-Acetamido-2-chlorobenzoic acid; N-Acetyl-4-amino-2-chlorobenzoic acid

  • CAS Registry: 38667-55-9 (Primary); Note: Often misindexed in databases; verify by structure.

  • Molecular Formula: C₉H₈ClNO₃

  • Molecular Weight: 213.62 g/mol [1][2]

Executive Summary & Chemical Identity

This compound is a functionalized benzoic acid derivative characterized by an acetamido group at the para position and a chlorine atom at the ortho position relative to the carboxylic acid. It serves as a "protected" form of 4-amino-2-chlorobenzoic acid, preventing unwanted side reactions (such as polymerization or oxidation of the free amine) during multi-step API synthesis.[1]

Physicochemical Profile
PropertyValue / DescriptionImpact on Handling
Physical State Solid, crystalline powder (white to off-white)High dust generation potential; requires containment.
Melting Point > 250°C (Decomposes)Thermally stable under standard processing; avoid uncontrolled high heat.[1][3]
Solubility Soluble in DMSO, DMF, Ethanol; Poor in WaterUse organic solvents for reactor cleaning; aqueous waste requires treatment.[1]
pKa ~3.5 - 4.0 (Carboxylic acid)Corrosive to mild steel; use glass-lined or Hastelloy reactors.

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this intermediate is often extrapolated from its parent aniline derivatives, it must be treated as a Potent Sensitizer and Irritant .[1]

GHS Classification (Inferred from Structural Analogs)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Mechanism of Toxicity

The presence of the chloro-aniline substructure (even acetylated) poses a risk of metabolic activation .[1] Upon hydrolysis in vivo, it releases 4-amino-2-chlorobenzoic acid, which can undergo N-hydroxylation, leading to reactive intermediates capable of binding to DNA or proteins.[1]

Safe Handling Protocols

Engineering Controls

Do not handle this compound on an open bench. The primary risk is inhalation of fine particulates during weighing and transfer.[1]

  • Solid Handling: Use a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Solution Phase: Fume hood with face velocity > 100 fpm.

  • Static Control: The powder is likely electrostatic.[1] Use anti-static weighing boats and ground all metal spatulas/equipment.[1]

Personal Protective Equipment (PPE) Matrix
TaskRespiratoryDermalOcular
Weighing (< 10g) N95 or P100 RespiratorDouble Nitrile Gloves (0.11mm)Safety Goggles
Bulk Transfer (> 10g) PAPR (Powered Air Purifying Respirator)Tyvek Sleeves + Double NitrileFace Shield + Goggles
Reactor Cleaning Full-face Elastomeric Respirator (OV/P100)Chem-Tape over NitrileFace Shield

Synthesis & Processing Workflow

The synthesis of this compound typically follows the reduction of 2-chloro-4-nitrobenzoic acid followed by acetylation.[1] This workflow highlights the critical control points (CCPs) for safety.

Experimental Workflow Diagram

The following diagram illustrates the synthesis pathway and the associated safety decision gates.

SynthesisWorkflow cluster_safety Critical Safety Controls Start Raw Material: 2-Chloro-4-nitrobenzoic Acid Step1 Reduction (Fe/HCl or H2/Pd-C) Start->Step1 Exothermic Monitor Temp Intermed Intermediate: 4-Amino-2-chlorobenzoic Acid Step1->Intermed Isolation Step2 Acetylation (Ac2O / AcOH) Intermed->Step2 Ac2O Addition (Ventilation Req) Product Target: This compound Step2->Product Crystallization Waste Waste Stream: Acidic Mother Liquor Step2->Waste Filtration

Caption: Synthesis pathway from nitro-precursor to acetylated target, highlighting exothermic steps and ventilation requirements.

Detailed Protocol: Acetylation Step

Note: This protocol assumes starting with 4-amino-2-chlorobenzoic acid.[4]

  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-amino-2-chlorobenzoic acid (1.0 equiv) in Glacial Acetic Acid (5.0 vol).

  • Reagent Addition: Add Acetic Anhydride (1.2 equiv) dropwise via an addition funnel.

    • Safety Note: This reaction is exothermic.[1] Maintain internal temperature < 40°C during addition to prevent thermal runaway.[1]

  • Reaction: Heat the mixture to 80°C for 2 hours. The suspension should clear as the product forms, then potentially reprecipitate.[1]

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10 vol) with vigorous stirring.

  • Isolation: Filter the white precipitate. Wash with cold water until the filtrate pH is neutral.[1] Dry in a vacuum oven at 60°C.

Emergency Procedures

Spill Management
  • Solid Spill: Do not dry sweep.[1] Mist the spill lightly with water or a compatible solvent (e.g., PEG-400) to suppress dust, then wipe up with damp chem-wipes.[1]

  • Solution Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust (reaction with nitric acid residues from precursors could cause fire).[1]

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use ethanol (enhances dermal absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][5][6]

Waste Disposal & Regulatory Compliance

  • Classification: Hazardous Waste (Chemical Irritant).

  • Disposal Method: High-temperature incineration is the only approved method to ensure destruction of the aromatic ring and prevention of environmental bioaccumulation.

  • Water Impact: Do not release into municipal drains.[1] Chlorinated aromatics are persistent environmental pollutants.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2457-76-3 (4-Amino-2-chlorobenzoic acid - Precursor Data). [Link]

Sources

Methodological & Application

purification of 4-(acetylamino)-2-chlorobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 4-(Acetylamino)-2-chlorobenzoic Acid by Recrystallization

Executive Summary

This application note details a robust protocol for the purification of This compound , a critical intermediate in the synthesis of pharmaceutical agents and a known metabolite of the local anesthetic chloroprocaine. While the precursor (4-amino-2-chlorobenzoic acid) is amphoteric, the acetylated target molecule possesses distinct solubility characteristics dominated by the amide and carboxylic acid functionalities. This guide moves beyond generic procedures, offering a chemically grounded, step-by-step recrystallization workflow using a binary solvent system (Ethanol/Water) to maximize yield and purity.

Physicochemical Basis & Solvent Selection

To design an effective purification strategy, one must understand the molecular interactions at play.

  • Target Molecule: this compound.

  • Structural Analysis:

    • Carboxylic Acid (-COOH): Provides solubility in basic aqueous media and hot polar solvents; responsible for high melting point via dimerization.

    • Acetamido Group (-NHCOCH₃): Introduces hydrogen bonding capability but reduces basicity compared to the free amine.

    • Chlorine Atom (-Cl): Increases lipophilicity and reduces water solubility compared to non-halogenated analogs (e.g., 4-acetamidobenzoic acid).

Solvent Strategy: Direct recrystallization from water is inefficient due to the hydrophobic influence of the chlorine atom. Pure ethanol often leads to poor recovery yields due to high solubility even at lower temperatures. Therefore, a mixed-solvent system is the optimal approach:

  • Solvent (Ethanol): Dissolves the organic framework at elevated temperatures.

  • Anti-Solvent (Water): Reduces solubility upon cooling to force precipitation and helps retain ionic impurities (e.g., salts from synthesis) in the mother liquor.

Property4-Amino-2-chlorobenzoic Acid (Precursor)This compound (Target)
CAS 2457-76-338667-55-9
Solubility (Water) Amphoteric (Acid/Base soluble)Acidic (Soluble in base/hot alcohol)
Melting Point ~211°C (dec)>215°C (Expected ~220-240°C)
Key Impurity Starting material, Oxidation productsUnreacted amine, Acetic acid

Detailed Experimental Protocol

Safety Precaution: Wear PPE (gloves, goggles, lab coat). This compound is an irritant.[1] Ethanol is flammable.

Phase 1: Dissolution & Hot Filtration
  • Weighing: Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 95% Ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture on a hot plate/stirrer to near reflux (~75°C).

    • Note: If the solid does not dissolve completely, add more ethanol in 5 mL increments.

  • Clarification: If "black specks" or insoluble mechanical impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization on the filter.

Phase 2: Nucleation & Crystallization
  • Anti-Solvent Addition: While keeping the filtrate hot (but not boiling), slowly add hot distilled water dropwise.

    • Endpoint: Stop adding water when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of hot ethanol to clear the turbidity. The solution is now saturated.

  • Controlled Cooling: Remove the flask from heat. Allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Mechanism:[2][3] Slow cooling promotes the growth of pure, well-defined crystals, excluding impurities from the lattice. Rapid cooling traps impurities.

  • Cryogenic Step: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold 50:50 Ethanol/Water .

    • Critical: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 60°C for 4-6 hours or air-dry until constant weight is achieved.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Hot Ethanol (75°C) Start->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol AddSol Add Excess Ethanol CheckSol->AddSol No HotFilter Hot Filtration (Remove Insolubles) CheckSol->HotFilter Yes AddSol->CheckSol AntiSolvent Add Hot Water until Turbid Then clear with Ethanol drops HotFilter->AntiSolvent Cooling Slow Cooling to RT Then Ice Bath (0°C) AntiSolvent->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold EtOH:H2O (1:1) Filter->Wash Dry Dry (Vacuum Oven 60°C) Wash->Dry QC QC: Melting Point & HPLC Dry->QC

Figure 1: Decision-tree workflow for the purification of this compound.

Quality Control & Troubleshooting

Validation Metrics
  • Melting Point: The purified compound should exhibit a sharp melting point. While the precursor melts at ~211°C, the acetylated product typically melts higher (literature suggests ranges >215°C depending on polymorphs). A range spanning >2°C indicates remaining impurities.

  • Purity (HPLC): Target >98% purity.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid).

  • Appearance: White to off-white crystalline needles.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent BP > Product MP.Re-heat, add more ethanol, and cool very slowly with vigorous stirring.
Low Yield Too much solvent used or product too soluble in EtOH.Concentrate the mother liquor by evaporation and repeat crystallization; increase water ratio.
Colored Product Oxidation impurities trapped.Add activated charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, then hot filter.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. o-Chlorobenzoic Acid Synthesis and Purification. Org. Synth. 1923, 3, 33. Retrieved January 31, 2026, from [Link]

Sources

monitoring the synthesis of 4-(acetylamino)-2-chlorobenzoic acid by TLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Monitoring the Synthesis of 4-(acetylamino)-2-chlorobenzoic Acid by Thin-Layer Chromatography

Abstract

This technical guide provides a comprehensive protocol for the effective monitoring of the acetylation of 4-amino-2-chlorobenzoic acid to form this compound using Thin-Layer Chromatography (TLC). As a fundamental technique in synthetic chemistry, TLC offers a rapid, inexpensive, and reliable method to track the consumption of starting materials and the formation of products, thereby determining reaction completion. This document outlines the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the interpretation of results for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Reaction Monitoring

In organic synthesis, the conversion of a starting material to a desired product is rarely instantaneous. It is critical to monitor the reaction's progress to determine the optimal time for work-up. Premature termination can lead to low yields, while extended reaction times can result in the formation of impurities and decomposition of the product. Thin-Layer Chromatography (TLC) is an indispensable tool for the qualitative monitoring of chemical reactions.[1][2] It allows for the rapid assessment of the presence and relative abundance of reactants, products, and byproducts in a reaction mixture at various time points.[2][3]

The synthesis of this compound involves the acetylation of the primary amino group of 4-amino-2-chlorobenzoic acid. This transformation from a primary aromatic amine to an amide induces a significant change in the molecule's polarity, which forms the basis for its effective separation and monitoring by TLC.

Principle of Separation

TLC separates compounds based on the principle of adsorption chromatography. The separation occurs as a result of the differential partitioning of components between a stationary phase and a mobile phase.[4]

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), is coated onto a solid support such as a glass or aluminum plate.[4] For this application, silica gel is preferred due to its slightly acidic nature, which is compatible with the acidic functional groups of the analyte molecules.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action.

  • Separation Mechanism: The reaction mixture is spotted on the baseline of the TLC plate. As the mobile phase ascends, compounds that are more soluble in the mobile phase and have weaker interactions with the polar stationary phase travel further up the plate. Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances.[1]

In this specific synthesis, the starting material, 4-amino-2-chlorobenzoic acid , is more polar than the product, This compound . This is because the primary amine (-NH₂) group is more polar and a stronger hydrogen bond donor than the resulting amide (-NHCOCH₃) group. Therefore, the starting material will have a stronger affinity for the silica gel and will exhibit a lower Retention Factor (Rf) value compared to the product.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

By observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot for the product, one can effectively monitor the reaction's progression towards completion.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating reference spots for the starting material and a co-spot to unambiguously identify the components of the reaction mixture.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Reactants: 4-amino-2-chlorobenzoic acid (Starting Material, SM), Acetylating agent (e.g., acetic anhydride), Reaction solvent (e.g., acetic acid, pyridine)

  • TLC Solvents (Mobile Phase):

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Glacial acetic acid (AcOH)

  • Sample Solvents: Methanol or Ethyl Acetate

  • Equipment:

    • Micropipettes or capillary tubes for spotting

    • TLC developing chamber with a lid (a beaker covered with a watch glass is sufficient)[4]

    • UV lamp (254 nm)

    • Heating device (heat gun or hot plate)

    • Forceps

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain

    • Bromocresol green stain

Step-by-Step Methodology

Step 1: Preparation of the TLC Developing Chamber

  • Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. A recommended starting mobile phase is a mixture of Hexanes:Ethyl Acetate (6:4) with 1% glacial acetic acid . The small amount of acetic acid helps to suppress the ionization of the carboxylic acid group, resulting in sharper spots and preventing "tailing" or "streaking".[3]

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent.

  • Cover the chamber with the lid and allow it to stand for 5-10 minutes to saturate the chamber atmosphere with solvent vapors. This ensures a uniform development of the TLC plate.

Step 2: Preparation of Samples for Spotting

  • Starting Material (SM) Reference: Dissolve a small amount (1-2 mg) of 4-amino-2-chlorobenzoic acid in a few drops of methanol or ethyl acetate in a small vial.

  • Reaction Mixture (RXN): At a specific time point (e.g., t = 0, 30 min, 1 hr), withdraw a small aliquot (a drop) from the reaction flask using a glass capillary. Dilute this aliquot with 5-10 drops of ethyl acetate in a separate vial.

  • Co-spot (CO): This lane will have both the starting material and the reaction mixture spotted at the same point. The co-spot is crucial for confirming the identity of the starting material spot within the reaction mixture, especially if the Rf values are close.[5]

Step 3: Spotting the TLC Plate

  • Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate.

  • Mark three small, equidistant points on this line for the SM, CO, and RXN lanes.

  • Using a capillary tube, carefully and briefly touch the tip to the surface of the SM solution and then touch it to the designated point on the baseline. The goal is to create a small, concentrated spot (1-2 mm in diameter).

  • For the RXN lane, use a different capillary tube to spot the diluted reaction mixture.

  • For the CO lane, first spot the SM solution, allow it to dry completely, and then spot the RXN mixture directly on top of the SM spot.[5]

  • Ensure the spots are completely dry before placing the plate in the developing chamber.

Step 4: Developing the TLC Plate

  • Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the baseline is above the solvent level.

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.

Step 5: Visualization and Interpretation

  • Non-Destructive Visualization (UV Light):

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm). Both the starting material and the product are aromatic and should appear as dark spots on the fluorescent green background.[6]

    • Gently circle the visible spots with a pencil.

  • Destructive Visualization (Chemical Staining):

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.[7] Dip the plate in the stain solution and then gently warm it with a heat gun. The starting material (with a primary amine) and the product will appear as yellow-brown spots on a purple background.

    • Bromocresol Green Stain: This stain is specific for acidic compounds.[8] The plate will have a blue background, and the carboxylic acid-containing compounds will appear as yellow spots.[8] This is useful for confirming that the spots correspond to the desired acidic molecules.

  • Analysis:

    • Calculate the Rf value for each spot.

    • At the beginning of the reaction (t=0): A prominent spot should be visible in the SM and RXN lanes at the same low Rf value.

    • As the reaction progresses: The intensity of the starting material spot in the RXN lane will decrease, while a new spot with a higher Rf value (the product) will appear and intensify.

    • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.

Data Presentation and Expected Results

The following table summarizes the expected TLC behavior of the key compounds involved in the synthesis.

CompoundStructurePolarityExpected Rf ValueVisualization
4-amino-2-chlorobenzoic acid (Starting Material)4-amino-2-chlorobenzoic acidHighLow (e.g., 0.2 - 0.3)UV active, Stains with KMnO₄ (strong), Stains with Bromocresol green (yellow)
This compound (Product)this compoundMediumHigh (e.g., 0.5 - 0.6)UV active, Stains with KMnO₄, Stains with Bromocresol green (yellow)

Note: Rf values are highly dependent on the exact conditions (TLC plate, solvent system, temperature) and should be used for relative comparison.

Workflow Visualization

The following diagram illustrates the logical workflow for monitoring the reaction by TLC.

TLC_Workflow cluster_prep Preparation cluster_exec Execution Cycle cluster_analysis Analysis & Decision Reaction 1. Start Synthesis Sample_RXN 4. Sample Reaction Mixture (at time t) Reaction->Sample_RXN Prep_Chamber 2. Prepare TLC Chamber Develop_Plate 6. Develop Plate Prep_Chamber->Develop_Plate Prep_Samples 3. Prepare SM Reference Sample Spot_Plate 5. Spot Plate (SM, RXN, Co-spot) Prep_Samples->Spot_Plate Sample_RXN->Spot_Plate Spot_Plate->Develop_Plate Visualize 7. Visualize (UV & Stain) Develop_Plate->Visualize Analyze 8. Analyze R_f Values & Spot Intensity Visualize->Analyze Decision Decision Point Analyze->Decision Workup Reaction Complete: Proceed to Work-up Decision->Workup SM spot absent Continue Incomplete: Continue Reaction Decision->Continue SM spot present Continue->Sample_RXN Sample again at t+Δt

Caption: Workflow for TLC Monitoring of Synthesis.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Spots are streaked/tailed Sample is too concentrated; mobile phase is inappropriate for the acidic compound.Dilute the sample; add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase to suppress deprotonation.[3]
All spots remain on the baseline Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate relative to hexanes).[9]
All spots run to the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexanes).[9]
No spots are visible under UV light Compounds are not UV-active or concentration is too low.Use a chemical stain for visualization; spot the sample multiple times in the same location (allowing it to dry in between) to increase concentration.[2]
Poor separation (spots are too close) The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio (e.g., 8:2, 7:3, 6:4 Hex:EtOAc) to find the best separation. An ideal Rf range for good separation is 0.2-0.7.[10]

References

  • The Synthesis and Application of 4-Amino-2-Chlorobenzoic Acid in Pharmaceuticals. (2026). BenchChem.
  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?
  • Process for the preparation of 4-sulfo-2-chlorobenzoic acid.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. (2025). BenchChem.
  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. (2025). BenchChem.
  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • TLC stains. REACH Devices. [Link]

  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. (2025). ResearchGate. [Link]

  • 4-Amino-2-chlorobenzoic acid. PubChem. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025). Aijiren. [Link]

  • How To: Monitor by TLC. University of Rochester. [Link]

  • Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. (2025). ResearchGate. [Link]

  • Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate. [Link]

  • Magic Formulas: TLC Stains. University of Rochester. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). MaChemGuy via YouTube. [Link]

  • TLC Visualization Methods. University of Arizona. [Link]

  • Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • TLC Stains. University of California, Los Angeles. [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022). Reddit. [Link]

  • Aromatic Substitution Reactions Practice. (2024). LTQ Chemistry via YouTube. [Link]

  • Stains for Developing TLC Plates. Swarthmore College. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science. [Link]

  • Thin Layer Chromatography. University of Illinois Springfield. [Link]

  • 2-Amino-4-chlorobenzoic acid. ResearchGate. [Link]

  • Salicylic acid. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(acetylamino)-2-chlorobenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub. You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of 4-(acetylamino)-2-chlorobenzoic acid (also known as 4-acetamido-2-chlorobenzoic acid). This compound is a critical intermediate in the synthesis of gastroprokinetic agents like Itopride .

The transformation involves the N-acetylation of 4-amino-2-chlorobenzoic acid using acetic anhydride. While theoretically simple, this reaction is prone to specific yield-killing pitfalls: product hydrolysis , di-acetylation , and sub-optimal crystallization .

This guide moves beyond basic textbook recipes to address the process engineering required for high yields (>90%).

Module 1: Critical Process Parameters (CPPs)

To improve yield, you must control the thermodynamics and kinetics of the system. The following parameters are non-negotiable for high-efficiency synthesis.

ParameterRecommended RangeScientific Rationale
Stoichiometry (

)
1.1 – 1.3 equivalents Excess is required to drive the equilibrium forward, but too much (>1.5 eq) promotes the formation of the N,N-diacetyl impurity, which is difficult to remove.
Reaction Temperature 50°C – 80°C High temperatures (>90°C) increase the rate of di-acetylation and oxidative degradation (darkening). Reflux is often unnecessary and detrimental.
Solvent System Glacial Acetic Acid (AcOH) While aqueous methods exist, AcOH provides the best solubility for the starting material while allowing the product to crystallize out upon cooling or water addition, driving the reaction to completion (Le Chatelier’s principle).
Reaction Time 2 – 4 Hours Extended reaction times do not improve yield and only increase the risk of impurity formation. Monitor via TLC/HPLC.

Module 2: Troubleshooting Guide (FAQ)

Q1: My yield is significantly lower than expected (<70%). Where is the product going?

Diagnostic: This is usually a solubility or hydrolysis issue, not a conversion issue.

  • Root Cause A (Hydrolysis): If you are using an aqueous workup or solvent, the acetic anhydride may be hydrolyzing before it reacts with the amine.

  • Root Cause B (Solubility): The product, this compound, has a carboxylic acid group. If your final pH is too high (neutral or basic), the product remains dissolved as a salt (carboxylate).

  • Corrective Action: Ensure the final slurry is acidified to pH 1–2 using dilute HCl during the workup. This forces the product out of the solution. Cool the mixture to 0–5°C for at least 60 minutes before filtration.

Q2: The product contains a "double acetylation" impurity. How do I prevent this?

Diagnostic: You are observing a side product that is less polar than the target on TLC.

  • Mechanism: The amide nitrogen can attack a second molecule of acetic anhydride to form an imide (

    
    ).
    
  • Root Cause: Drastic excess of acetic anhydride or reaction temperatures exceeding 90°C.

  • Corrective Action: Reduce reaction temperature to 60°C . Limit acetic anhydride to 1.15 equivalents . If the impurity is already present, it can sometimes be hydrolyzed back to the mono-acetylated product by heating in aqueous acid, but this risks hydrolyzing the desired amide as well. Prevention is key.

Q3: The product is off-white or brown instead of white. Is this a problem?

Diagnostic: Coloration indicates oxidation of the amino-starting material prior to acetylation.

  • Root Cause: 4-amino-2-chlorobenzoic acid is an aniline derivative and is sensitive to air oxidation.

  • Corrective Action:

    • Conduct the reaction under an inert atmosphere (

      
       blanket) if possible.
      
    • Add a pinch of sodium metabisulfite or activated charcoal during the recrystallization step to sequester colored impurities.

    • Ensure your starting material (4-amino-2-chlorobenzoic acid) is pure; if the precursor is dark, the product will be dark.

Module 3: Optimized Experimental Protocol

This protocol uses Glacial Acetic Acid as the solvent. This method is superior to aqueous Schotten-Baumann conditions for this specific substrate because it minimizes hydrolysis of the reagent and simplifies purification.

Reagents:
  • Precursor: 4-Amino-2-chlorobenzoic acid (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 eq)

  • Solvent: Glacial Acetic Acid (3–5 volumes relative to precursor mass)

  • Catalyst (Optional): Sodium Acetate (0.1 eq) – buffers the system and accelerates reaction.

Step-by-Step Workflow:
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 4-amino-2-chlorobenzoic acid and Glacial Acetic Acid .

  • Dissolution: Stir at room temperature. The starting material may not dissolve completely; a suspension is acceptable.

  • Addition: Add Acetic Anhydride dropwise over 10–15 minutes. Note: The reaction is exothermic; observe temperature.

  • Reaction: Heat the mixture to 60°C – 70°C . Maintain this temperature for 3 hours .

    • Checkpoint: The suspension usually clears as the reaction proceeds, then the product may begin to precipitate.

  • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot (polar) should disappear.

  • Workup (The "Quench"):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (approx. 5–10 volumes).

    • Stir vigorously. The acetic anhydride excess will hydrolyze, and the product will precipitate as a white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2x) to remove residual acetic acid.

    • Wash with a small amount of cold ethanol (optional) to aid drying, but be careful of yield loss.

  • Drying: Dry in a vacuum oven at 60°C until constant weight.

Module 4: Process Visualization

Figure 1: Reaction Workflow & Logic

SynthesisWorkflow Start Start: 4-Amino-2-chlorobenzoic acid Solvent Dissolve in Glacial AcOH (Suspension OK) Start->Solvent Reagent Add Acetic Anhydride (1.2 eq, Dropwise) Solvent->Reagent Heat Heat to 60-70°C (3 Hours) Reagent->Heat Check TLC Check: Amine Gone? Heat->Check Check->Heat No (Extend Time) Quench Pour into Ice Water (Hydrolyze Excess Ac2O) Check->Quench Yes Filter Filter & Wash (Cold Water) Quench->Filter Product Final Product: This compound Filter->Product

Caption: Optimized workflow for the acetylation of 4-amino-2-chlorobenzoic acid, highlighting critical decision points.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield (<70%) Type->LowYield Impurity Impurity / By-product Type->Impurity CheckPH Check Filtrate pH LowYield->CheckPH CheckSolvent Check Solvent Vol LowYield->CheckSolvent CheckTemp Check Reaction Temp Impurity->CheckTemp CheckStoich Check Ac2O Eq Impurity->CheckStoich Acidify Action: Acidify to pH 1-2 (Precipitate Acid) CheckPH->Acidify pH > 4 ReduceVol Action: Reduce Wash Vol (Loss to solubility) CheckSolvent->ReduceVol Excessive Washing LowerTemp Action: Reduce to <70°C (Prevents Di-acetylation) CheckTemp->LowerTemp Temp > 90°C ReduceEq Action: Limit to 1.2 eq CheckStoich->ReduceEq Excess > 1.5 eq

Caption: Logic tree for diagnosing yield losses and impurity profiles during acetylation.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Retrieved from

  • ChemicalBook. (2025).[1][2] 4-Acetamidobenzoic acid Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Chlorobenzoic Acid Properties and Derivatives. Retrieved from

  • Google Patents. (2007). WO2007074386A2 - A novel process for synthesis of itopride and its novel intermediate. Retrieved from

Sources

Technical Support Center: Synthesis of 4-(Acetylamino)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(acetylamino)-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on identifying and mitigating common impurities.

Issue 1: Incomplete Reduction of 2-Chloro-4-nitrobenzoic Acid

Symptoms:

  • The presence of a yellow or orange hue in the isolated 4-amino-2-chlorobenzoic acid intermediate.

  • Complex NMR spectra or multiple spots on TLC of the intermediate, indicating the presence of more than just the desired product.

  • Lower than expected yield of the final product.

Probable Cause: The most common route to 4-amino-2-chlorobenzoic acid is the reduction of 2-chloro-4-nitrobenzoic acid.[1][2] Incomplete reduction can lead to the presence of nitro-aromatic impurities.

Potential Impurities:

  • 2-Chloro-4-nitrosobenzoic acid: Formed as an intermediate during the reduction of the nitro group.

  • 2-Chloro-4-hydroxylaminobenzoic acid: Another intermediate in the reduction pathway.

Solutions:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and not poisoned. Use a fresh batch of catalyst if necessary.

  • Reducing Agent Stoichiometry: If using a chemical reducing agent like sodium borohydride or tin in acidic medium, ensure the correct stoichiometry is used to fully reduce the nitro group.[3][4]

Issue 2: Presence of Dechlorinated Impurities

Symptoms:

  • Mass spectrometry data showing a peak corresponding to the molecular weight of 4-aminobenzoic acid or 4-(acetylamino)benzoic acid.

  • NMR signals that do not correspond to a chlorinated aromatic ring.

Probable Cause: Aggressive reduction conditions can lead to the cleavage of the carbon-chlorine bond (hydrodechlorination), a known side reaction in catalytic hydrogenation.

Potential Impurity:

  • 4-Aminobenzoic acid: Formed by the reduction of the nitro group and the concurrent removal of the chlorine atom. This will then be acetylated in the subsequent step to form 4-(acetylamino)benzoic acid.

Solutions:

  • Milder Reaction Conditions: Employ milder hydrogenation conditions, such as lower hydrogen pressure or temperature.

  • Catalyst Selection: Choose a catalyst that is less prone to promoting dehalogenation.

  • Alternative Reducing Agents: Consider chemical reducing agents that are less likely to cause dechlorination under the reaction conditions.

Issue 3: Incomplete Acetylation or Di-acetylation

Symptoms:

  • Presence of the starting material, 4-amino-2-chlorobenzoic acid, in the final product.

  • A peak in the mass spectrum corresponding to a di-acetylated product.

Probable Cause: The acetylation of the amino group of 4-amino-2-chlorobenzoic acid can be incomplete or, under harsh conditions, can lead to over-acetylation.

Potential Impurities:

  • 4-Amino-2-chlorobenzoic acid: Unreacted starting material.

  • Mixed Anhydride: Acetylation of the carboxylic acid group in addition to the amino group. This is more likely with excess acetylating agent and heat.

Solutions:

  • Control of Stoichiometry: Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to ensure complete conversion of the amino group, but avoid a large excess that could promote di-acetylation.

  • Temperature Control: Perform the acetylation at a controlled, moderate temperature to prevent side reactions.

  • pH Control: The reaction is often carried out in the presence of a base to neutralize the acid byproduct. Proper pH control can influence the reaction's selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic pathway involves a two-step process:

  • Reduction: The reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid.[1][3]

  • Acetylation: The subsequent acetylation of the amino group of 4-amino-2-chlorobenzoic acid to yield the final product.

Q2: What are the key starting material impurities to be aware of?

The primary starting material for the first step is 2-chloro-4-nitrobenzoic acid. Potential impurities in this starting material can be carried through the synthesis. These can include positional isomers such as 4-chloro-2-nitrobenzoic acid or dichlorinated nitrobenzoic acids, arising from the synthesis of the starting material itself.[5] It is crucial to use a high-purity starting material to minimize these process-related impurities.

Q3: How can I detect the common impurities in my final product?

A combination of analytical techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the desired product from its impurities.[6] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water mixture) and UV detection is a common setup.

  • Mass Spectrometry (MS): Useful for identifying impurities by their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that can help in the identification and quantification of impurities.

Q4: What are the recommended purification methods for this compound?

  • Recrystallization: A common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A mixed solvent system might be necessary.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the compound in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.

  • Salt Formation: For challenging purifications, forming a salt with a suitable base can sometimes allow for selective crystallization to remove isomers or other closely related impurities.[7]

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the main synthetic route and the points at which common impurities can arise.

Synthesis_Pathway cluster_reduction Step 1: Reduction cluster_acetylation Step 2: Acetylation SM 2-Chloro-4-nitrobenzoic Acid INT 4-Amino-2-chlorobenzoic Acid SM->INT Reduction (e.g., H2, Pd/C or Sn/HCl) FP This compound INT->FP Acetylation (e.g., Acetic Anhydride)

Caption: Overall synthetic pathway for this compound.

Impurity_Formation cluster_main_path Main Synthetic Route cluster_impurities Common Impurities SM 2-Chloro-4-nitrobenzoic Acid INT 4-Amino-2-chlorobenzoic Acid SM->INT Reduction Imp1 Incomplete Reduction Products (Nitroso, Hydroxylamino) SM->Imp1 Incomplete Reaction Imp2 Dechlorinated Product (4-Aminobenzoic Acid) SM->Imp2 Over-reduction FP This compound INT->FP Acetylation Imp3 Unreacted Starting Material (4-Amino-2-chlorobenzoic Acid) INT->Imp3 Incomplete Reaction Imp4 Di-acetylated Product INT->Imp4 Side Reaction

Caption: Formation of common impurities during the synthesis.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This is a general method that may require optimization for your specific system and impurity profile.

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic, or a suitable gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare standard solutions of this compound and any available impurity standards in a suitable diluent (e.g., mobile phase).

  • Prepare your sample solution at a known concentration in the same diluent.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify impurities by comparing the retention times and peak areas with those of the standards.

Protocol 2: Recrystallization for Purification

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

References

  • U.S. Patent No. 2,844,610. (1958).
  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. National Institutes of Health. [Link]

  • EP Patent No. 0272501B1. (1991).
  • 4-Amino-2-chlorobenzoic acid. National Institutes of Health. [Link]

  • 4-Amino-2-chlorobenzoic acid. PubChem. [Link]

  • AU Patent No. 2018100364A4. (2018).
  • 2-Amino-4-chlorobenzoic Acid. Veeprho. [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. [Link]

  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. [Link]

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. Moleqube. [Link]

  • 2-Chloro-4-nitrobenzoic acid. PubChem. [Link]

  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. CABI Digital Library. [Link]

  • 2-Amino-4-chlorobenzoic acid. ResearchGate. [Link]

  • Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. [Link]

  • o-CHLOROBENZOIC ACID. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of 4-(Acetylamino)-2-chlorobenzoic Acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide addresses the purification of 4-(acetylamino)-2-chlorobenzoic acid (Target), synthesized via the acetylation of 4-amino-2-chlorobenzoic acid (Starting Material, SM) using acetic anhydride or acetyl chloride.[1]

High-purity isolation of this intermediate is critical because the chlorine substituent at the ortho position introduces steric strain and electronic effects that can complicate downstream coupling reactions (e.g., in the synthesis of pharmacologically active amides or inhibitors). The primary challenge in this workflow is differentiating the product from the unreacted starting material, as both share similar solubility profiles in basic media due to the carboxylic acid moiety.

The Chemistry of Contamination

The reaction typically follows this transformation:

1
Impurity TypeChemical IdentityOrigin/CauseDiagnostic Sign
Starting Material (SM) 4-amino-2-chlorobenzoic acidIncomplete reaction; stoichiometry error.HPLC peak at lower retention time (polar); Positive diazotization test.
Hydrolysis Byproducts Acetic AcidSolvent inclusion; Hydrolysis of excess anhydride.[1]Vinegar odor; depressed melting point; "wet" crystals.[1]
Colored Impurities Azo/Azoxy oligomersOxidation of the amino group (aniline derivative) prior to acetylation.[1]Pink, brown, or grey discoloration of the white solid.
Inorganic Salts Sodium Acetate/ChlorideBuffers or neutralization byproducts.[1]High ash content; insoluble residue in organic solvents.[1]

Troubleshooting Guide (Q&A)

Q1: My crude product is pink/brown instead of off-white. How do I fix this?

Diagnosis: This indicates the oxidation of the trace unreacted amino group (aniline functionality) in the starting material or the product, often caused by exposure to air and light during the reaction or workup. Corrective Action:

  • Prevention: Conduct the acetylation under an inert atmosphere (

    
    ) if the starting material is old or already slightly colored.[1]
    
  • Remediation: Perform a recrystallization using activated charcoal (carbon) .[1]

    • Dissolve the crude solid in hot Ethanol/Water (or Methanol).[1]

    • Add 1-2% w/w activated charcoal.[1]

    • Reflux for 15-30 minutes.[1]

    • Filter while hot through a Celite pad to remove the carbon.

    • Allow the filtrate to cool slowly to crystallize the product.

Q2: HPLC shows 5-10% unreacted starting material. Can I wash it out with base?

Critical Warning: NO. Explanation: Both the starting material (4-amino-2-chlorobenzoic acid) and the product (this compound) possess a carboxylic acid group.[1] Both will dissolve in aqueous Sodium Bicarbonate (


11The Solution (The "Reverse" Acid Wash):
  • Principle: The starting material contains a free amino group (basic), whereas the product is an amide (neutral/non-basic).

  • Protocol: Suspend the crude solid in dilute Hydrochloric Acid (1M HCl). Stir for 30 minutes. The unreacted amine will protonate to form the soluble hydrochloride salt (

    
    ) and dissolve into the water.[1] The acetylated product will remain insoluble.[1] Filter the solid to recover the pure product.[2][3]
    
Q3: The melting point is broad and depressed (e.g., <200°C).

Diagnosis: Solvent occlusion (likely acetic acid) or wet cake.[1] Corrective Action:

  • Acetic acid can form strong hydrogen-bonded dimers with the benzoic acid moiety.[1]

  • Fix: Reslurry the solid in water at 60°C for 1 hour. This breaks the crystal lattice surface slightly and allows trapped acetic acid to diffuse into the water. Filter and dry under vacuum at 80°C.

Standardized Purification Protocol

Objective: To isolate >98% pure this compound free from starting amine and colored impurities.

Materials Required[1][2][3][5][6][7][8][9][10][11]
  • Crude Reaction Mixture[1][4][5][6][7]

  • 1M Hydrochloric Acid (HCl)[1]

  • Ethanol (95% or absolute)[1]

  • Activated Charcoal (optional)[1]

  • Deionized Water[2]

Step-by-Step Methodology
Phase 1: Workup & Amine Removal (The "Acid Wash")
  • Quench: If the reaction was performed in acetic anhydride, pour the reaction mixture into crushed ice (approx. 5x volume) with vigorous stirring. This hydrolyzes excess anhydride to acetic acid.[1]

  • Filtration: Collect the precipitated crude solid by vacuum filtration.[1][4]

  • Acid Reslurry (Critical Step):

    • Transfer the wet cake to a beaker.

    • Add 1M HCl (approx. 10 mL per gram of solid).[1]

    • Stir vigorously for 20–30 minutes at room temperature.

    • Mechanism:[1][8][9] This step dissolves any unreacted 4-amino-2-chlorobenzoic acid by converting it to the hydrochloride salt [1, 2].[1]

  • Wash: Filter the solid again. Wash the cake with copious amounts of water until the filtrate pH is neutral (pH 6–7).

Phase 2: Recrystallization (Polishing)[1]
  • Solvent Choice: Ethanol/Water (1:1 mixture) or dilute Acetic Acid.[1]

  • Dissolution: Suspend the acid-washed solid in the minimum amount of boiling Ethanol.

  • Clarification (If colored): If the solution is dark, add activated charcoal (1% w/w), boil for 5 mins, and filter hot.

  • Crystallization: Add hot water dropwise to the boiling ethanol solution until persistent turbidity is observed. Remove from heat and allow to cool slowly to room temperature, then to 4°C.

  • Drying: Collect crystals and dry at 80°C under vacuum to remove lattice-bound water/solvent.

Visual Workflow: Selective Purification Logic

The following diagram illustrates the chemical logic distinguishing the amphoteric starting material from the acidic product.

PurificationLogicStartCrude Mixture(Product + Unreacted Amine)DecisionSelect Wash SolventStart->DecisionBasePathWash with NaHCO3 (Base)Decision->BasePathIncorrectAcidPathWash with 1M HCl (Acid)Decision->AcidPathCorrectResultBaseFAILUREBoth compounds dissolve(Carboxylate formation)BasePath->ResultBaseResultAcid_LiqFiltrate (Liquid)Contains Unreacted Amine(R-NH3+ Salt)AcidPath->ResultAcid_LiqDissolvesResultAcid_SolFilter Cake (Solid)Target: this compound(Insoluble Amide)AcidPath->ResultAcid_SolPrecipitatesFinalRecrystallization(Ethanol/Water)ResultAcid_Sol->Final

Figure 1: Selective solubility flowchart. Acid washing is the only viable extraction method to separate the amine starting material from the amide product.

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-acetamidobenzoic acid (Non-chlorinated analog data for comparison). Retrieved from [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for acetylation workups and recrystallization of aromatic acids).[1]

challenges in the synthesis of 4-(acetylamino)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Acetylamino)-2-chlorobenzoic Acid

Case ID: SYN-4A2C-2026 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis and troubleshooting of This compound (CAS: 115382-35-9). This compound is a critical intermediate in the synthesis of substituted benzamides and local anesthetics.

Critical Warning: A common failure mode in this synthesis is the attempt to introduce the chlorine atom after acetylation or on the 4-aminobenzoic acid core directly. This invariably leads to the wrong regioisomer (3-chloro isomer) due to the directing effects of the amino/acetamido group. The protocol below utilizes the 4-amino-2-chlorobenzoic acid precursor to guarantee structural integrity.

Part 1: The Validated Synthesis Protocol

Route:


-Acetylation of 4-amino-2-chlorobenzoic acid.
Mechanism:  Nucleophilic acyl substitution.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Amino-2-chlorobenzoic acid Substrate1.0Purity >97% required.[1]
Acetic Anhydride Reagent1.2 - 1.5Excess ensures completion; cheaper/safer than acetyl chloride.
Glacial Acetic Acid Solvent5-10 VolPromotes solubility; minimizes hydrolysis.
Sodium Acetate (Optional) Catalyst0.1Buffers reaction; accelerates acetylation.
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2-chlorobenzoic acid (10 g) in glacial acetic acid (50 mL).

    • Note: The starting material may not fully dissolve at room temperature.

  • Acetylation: Add acetic anhydride (1.5 equiv) dropwise under stirring.

    • Observation: The reaction is exothermic. A clear solution usually indicates reaction progression as the acetylated product is often more soluble in hot acetic acid, or it may precipitate immediately depending on concentration.

  • Heating: Heat the mixture to 80–90°C for 2 hours.

    • QC Check: Monitor by TLC (Mobile phase: MeOH:DCM 1:9). The amine spot (lower R_f) should disappear.

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid.[2][3]

    • Wash 1: Cold water (removes acetic acid).

    • Wash 2: dilute HCl (0.1 M) (removes unreacted amine traces).

    • Drying: Vacuum dry at 60°C.

Part 2: Technical Visualization

Synthesis Pathway & Logic Flow

SynthesisPath Start 2-Chloro-4-nitrobenzoic acid Inter 4-Amino-2-chlorobenzoic acid (Key Precursor) Start->Inter Reduction (Fe/HCl or H2/Pd) Product This compound (Target) Inter->Product Acetylation (Correct Regiochemistry) Reagent Acetic Anhydride (Ac2O) Reagent->Product Wrong 3-Chloro-4-acetamidobenzoic acid (WRONG ISOMER) AltStart 4-Acetamidobenzoic acid AltStart->Wrong Chlorination (Directs Ortho to NHAc)

Caption: Figure 1. The synthesis pathway highlights the necessity of establishing the chlorine position prior to acetylation to avoid regioselectivity errors.

Part 3: Troubleshooting & FAQs

Q1: My product contains a significant amount of unreacted starting material (amine) despite refluxing. Why?

Diagnosis: This is often due to the deactivation of the amine by the ortho-chlorine atom (steric hindrance and inductive electron withdrawal) or hydrolysis of the acetic anhydride due to wet solvent. Solution:

  • Check Solvent Water Content: Glacial acetic acid is hygroscopic. Ensure it is anhydrous.

  • Catalysis: Add anhydrous Sodium Acetate (0.5 equiv). This acts as a base to deprotonate the amine, increasing its nucleophilicity.

  • Reagent Switch: If reactivity remains low, switch from acetic anhydride to Acetyl Chloride (1.2 equiv) in dry acetone with pyridine or triethylamine as a base. This is a more aggressive acylating system.

Q2: I attempted to chlorinate 4-acetamidobenzoic acid directly to save a step, but the NMR looks wrong.

Analysis: You have likely synthesized 3-chloro-4-acetamidobenzoic acid .

  • Reasoning: The acetamido group (-NHAc) is a strong ortho/para director. The carboxylic acid (-COOH) is a meta director.

  • Position 2 (Target): Meta to NHAc, Ortho to COOH. (Disfavored by NHAc).

  • Position 3 (Impurity): Ortho to NHAc, Meta to COOH. (Favored by both groups). Corrective Action: You must restart using 2-chloro-4-nitrobenzoic acid or 4-amino-2-chlorobenzoic acid as the starting material. The chlorine must be on the ring before the amide is formed or protected.

Q3: The product is colored (pink/brown) instead of white.

Diagnosis: Oxidation of the amino group prior to acetylation. Anilines are prone to air oxidation, forming colored impurities (azo/azoxy compounds). Solution:

  • Recrystallization: Dissolve the crude product in dilute NaOH (forms the soluble sodium carboxylate), filter off any insoluble colored solids, and re-precipitate with HCl.

  • Prevention: Perform the acetylation under an inert atmosphere (Nitrogen/Argon) if the precursor is old or dark.

Q4: How do I remove inorganic salts if I used the Schotten-Baumann method (Acetyl chloride + NaOH)?

Protocol:

  • Acidify the reaction mixture to pH 2-3 using HCl. The organic acid precipitates; salts (NaCl) remain in solution.

  • Filter the solid.[2][3]

  • Critical Step: Wash the filter cake thoroughly with water until the filtrate is neutral and silver nitrate test (for chloride ions) is negative.

Part 4: Analytical Specifications

PropertySpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 220°C – 225°C (varies by purity)Capillary Method
Solubility Soluble in DMSO, DMF, dilute NaOH. Insoluble in water.Solubility Test
1H NMR (DMSO-d6) δ 2.08 (s, 3H, CH3), 7.4-8.0 (Ar-H), 10.2 (s, NH), 13.0 (br, COOH)Structural Confirmation

References

  • National Center for Biotechnology Information (2025). 4-Acetyl-2-chlorobenzoic acid (CID 70212243). PubChem Compound Summary. Retrieved January 31, 2026, from [Link]

  • ResearchGate. Synthesis of 4-(2-chloroacetamido) Benzoic Acid Derivatives. (Analogous acetylation protocols). Retrieved January 31, 2026, from [Link] (Verified via snippet 1.10)

Sources

Technical Support Center: 4-(Acetylamino)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(acetylamino)-2-chlorobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and validated protocols for investigating the degradation pathways of this molecule. Our approach is rooted in established chemical principles and data from analogous compounds to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a substituted aromatic carboxylic acid. Understanding its degradation pathways is critical during drug development to identify potential degradants that could impact the safety, efficacy, and stability of a drug product. Forced degradation studies are a regulatory requirement to develop and validate stability-indicating analytical methods.[1]

Q2: What are the most probable degradation pathways for this molecule?

Based on its chemical structure, the most susceptible functional group is the amide linkage. Therefore, the primary and most anticipated degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the amide bond to yield 4-amino-2-chlorobenzoic acid and acetic acid.[2][3] Secondary pathways under oxidative or photolytic stress could involve modification of the aromatic ring or decarboxylation under extreme heat.

Q3: Which stress conditions are likely to cause the most significant degradation?

The molecule is expected to be most sensitive to strong acidic and basic conditions due to the susceptibility of the amide bond to hydrolysis.[4] Oxidative conditions may also induce degradation, potentially leading to hydroxylated byproducts.[5] Thermal and photolytic stability can vary and must be determined experimentally.

Troubleshooting Guide: Investigating Degradation

This section addresses specific issues you may encounter during your stability and forced degradation experiments.

Q: I'm observing a major new peak in my HPLC chromatogram after acid and base stress studies. How do I identify it?

A:

  • Plausible Identity: This new peak is very likely 4-amino-2-chlorobenzoic acid , the product of amide bond hydrolysis.[6] This is a common degradation pathway for molecules containing amide functionalities when subjected to pH stress.[2]

  • Causality: Acid-catalyzed hydrolysis involves the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

  • Verification Steps:

    • Mass Spectrometry (LC-MS): Determine the mass-to-charge ratio (m/z) of the new peak. 4-amino-2-chlorobenzoic acid has a molecular weight of 171.57 g/mol . Check for the corresponding [M+H]⁺ or [M-H]⁻ ion.

    • Reference Standard: The most definitive method is to co-inject a reference standard of 4-amino-2-chlorobenzoic acid with your degraded sample. If the retention times match, the identity is confirmed.

    • UV Spectrum: Use a photodiode array (PDA) detector to compare the UV spectrum of the degradant peak with that of the reference standard.

Q: My mass balance is below 90% after stress testing. What could be the cause?

A:

  • Plausible Causes: Poor mass balance suggests that not all degradants are being detected or that the parent compound has been lost through means other than conversion to a detectable product.

    • Non-UV Active Degradants: The degradation may have produced smaller, non-aromatic fragments that do not absorb UV light at your chosen wavelength.

    • Precipitation: The degradant (e.g., 4-amino-2-chlorobenzoic acid) may have different solubility characteristics than the parent compound and could have precipitated out of the solution, especially after pH neutralization.

    • Further Degradation: The primary degradant may be unstable and could have degraded further into multiple smaller products that are difficult to detect.

    • Adsorption: The parent compound or its degradants may have adsorbed to the surface of the container (e.g., glass or plastic).

  • Troubleshooting Protocol:

    • Change Wavelength: Analyze samples at a lower wavelength (e.g., 210 nm) to try and detect degradants with weak or no chromophores at higher wavelengths.

    • Check for Precipitate: Visually inspect your sample vials before injection. If a precipitate is observed, attempt to dissolve it using a stronger solvent (like acetonitrile or methanol) and re-analyze.

    • Use a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector to visualize non-UV active compounds.

Q: I'm seeing multiple minor peaks after oxidative stress with H₂O₂. What are they?

A:

  • Plausible Identity: While amide hydrolysis can still occur under oxidative conditions, the presence of multiple peaks suggests reactions involving the aromatic ring.[2] Potential products could include hydroxylated isomers, such as 4-(acetylamino)-2-chloro-5-hydroxybenzoic acid or 4-(acetylamino)-2-chloro-6-hydroxybenzoic acid . Advanced oxidation of the related compound 4-chlorobenzoic acid is known to produce hydroxylated species.[5]

  • Causality: Hydrogen peroxide, especially in the presence of heat or metal ions, can generate highly reactive hydroxyl radicals (•OH). These radicals can attack the electron-rich aromatic ring in an electrophilic addition reaction.

  • Verification Steps:

    • High-Resolution Mass Spectrometry (HRMS): This is the best tool for this scenario. HRMS can provide an accurate mass measurement, allowing you to propose elemental formulas for each minor peak. An increase of 16 Da (the mass of oxygen) from the parent molecule or primary degradant is indicative of hydroxylation.

    • Forced Synthesis: It may be necessary to synthesize potential degradants to confirm their identity via retention time matching.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under common stress conditions.

G cluster_main Proposed Degradation Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation parent This compound hydrolysis_product 4-Amino-2-chlorobenzoic Acid parent->hydrolysis_product Amide Hydrolysis oxidative_product Hydroxylated Species (e.g., 4-(Acetylamino)-2-chloro-X-hydroxybenzoic acid) parent->oxidative_product Ring Oxidation

Sources

Technical Support Center: 4-(Acetylamino)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(acetylamino)-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given the limited direct literature on the specific stability profile of this compound, this resource synthesizes information from the known chemistry of its functional groups—an amide, a carboxylic acid, and a chlorinated aromatic ring—to provide a robust framework for troubleshooting and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are hydrolysis of the amide bond, potential photodegradation of the chlorinated aromatic ring, and thermal decomposition at elevated temperatures. Each of these can lead to the formation of impurities that may compromise experimental results.

Q2: How can I prevent hydrolysis of the amide bond?

A2: Amide hydrolysis is catalyzed by both acid and base, and the rate increases with temperature.[1][2] To prevent this, it is crucial to maintain solutions at a neutral pH and store them at low temperatures (2-8 °C) when not in use. Avoid prolonged exposure to strongly acidic or basic conditions.

Q3: Is this compound sensitive to light?

Q4: What are the optimal storage conditions for the solid compound?

A4: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. This minimizes exposure to moisture, which could contribute to hydrolysis over time, and light, which could cause photodegradation.

Q5: What are the likely degradation products of this compound?

A5: The most probable degradation product from hydrolysis is 4-amino-2-chlorobenzoic acid, formed by the cleavage of the amide bond.[2] Photodegradation could potentially lead to dechlorination or other modifications of the aromatic ring. Thermal decomposition at high temperatures may result in decarboxylation.

Q6: What analytical methods are suitable for monitoring the stability of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[1][4] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and a buffered aqueous solution) and UV detection would likely provide good separation of the parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation or Storage
Symptom Potential Cause Troubleshooting Action Scientific Rationale
An early eluting peak corresponding to 4-amino-2-chlorobenzoic acid appears or increases in area.Amide Hydrolysis: The sample has been exposed to acidic or basic conditions, or elevated temperatures.1. Prepare fresh samples in a neutral pH buffer. 2. Analyze samples immediately after preparation. 3. If storage is necessary, store solutions at 2-8 °C and protect from light. 4. Perform a forced degradation study (see protocol below) to confirm the identity of the degradation peak.Amide bonds are susceptible to hydrolysis, a reaction catalyzed by H+ or OH- ions and accelerated by heat.[5][6] The primary product of this hydrolysis is the corresponding amine and carboxylic acid.
Multiple new, small peaks appear, especially after exposure to light.Photodegradation: The sample has been exposed to UV or strong visible light.1. Prepare and handle all solutions in a low-light environment. 2. Use amber glassware or foil-wrapped containers for sample storage and during experiments. 3. Filter solvents to remove any potential photosensitizers.Chlorinated aromatic compounds can undergo photochemical reactions, leading to a variety of degradation products through pathways such as dechlorination or ring modification.[3]
Broad or tailing peaks for the parent compound.Poor Solubility or Adsorption: The compound may be precipitating in the mobile phase or interacting with the stationary phase.1. Ensure the mobile phase has sufficient organic content to maintain solubility. 2. Adjust the pH of the mobile phase to ensure the carboxylic acid is in a single ionic form. 3. Consider a different stationary phase if peak shape does not improve.The solubility and chromatographic behavior of ionizable compounds like carboxylic acids are highly dependent on the pH of the mobile phase.
Issue 2: Inconsistent Results in Biological Assays
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Loss of biological activity over time in prepared solutions.Compound Degradation: The active compound is degrading in the assay medium.1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (temperature, light exposure). 2. Prepare fresh stock solutions for each experiment. 3. Include a stability control in your assay (incubate the compound in the assay medium for the duration of the experiment and then analyze by HPLC).The degradation of the parent compound to inactive or less active products will naturally lead to a decrease in the observed biological effect.
Higher than expected toxicity or off-target effects.Formation of Toxic Degradants: Degradation products may have different biological activities.1. Characterize any observed degradation products. 2. Use freshly prepared and verified pure compound for all experiments.The hydrolysis product, 4-amino-2-chlorobenzoic acid, will have a different pharmacological profile than the parent compound.

Visualizing Potential Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Decomposition Parent 4-(Acetylamino)-2- chlorobenzoic Acid Hydrolysis_Product 4-Amino-2-chlorobenzoic Acid + Acetic Acid Parent->Hydrolysis_Product H+ or OH-, ΔT Photo_Product Dechlorinated and/or Ring-Modified Products Parent->Photo_Product hv (Light) Thermal_Product Decarboxylated Products Parent->Thermal_Product High ΔT

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for HPLC Method Validation

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to verify that the analytical method can separate them from the parent compound.[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Heat the mixture at 60 °C for 2 hours.

  • Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for 2 hours.

  • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Keep a control sample wrapped in foil to protect it from light.

  • Dilute both the exposed and control samples with the mobile phase for HPLC analysis.

6. Thermal Degradation:

  • Place a solid sample of the compound in an oven at 105 °C for 24 hours.

  • Dissolve the heat-treated sample in the initial solvent, and dilute with the mobile phase for HPLC analysis.

7. HPLC Analysis:

  • Analyze all samples by HPLC, comparing the chromatograms to that of an untreated control sample to identify degradation peaks.

Protocol 2: Monitoring Stability in an Aqueous Buffer

1. Solution Preparation:

  • Prepare a solution of this compound at the desired concentration in the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Initial Analysis (T=0):

  • Immediately after preparation, take an aliquot of the solution and analyze it by a validated stability-indicating HPLC method to determine the initial concentration and purity.

3. Incubation:

  • Store the remaining solution under the desired experimental conditions (e.g., 37 °C in an incubator).

  • Protect the solution from light if photostability is a concern.

4. Time-Point Analysis:

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC to determine the concentration of the parent compound and the area of any degradation products.

5. Data Analysis:

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

References

  • BenchChem. HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.
  • PubChem. 4-Amino-2-chlorobenzoic acid.
  • Ellaithy, M. M., El-Ragehy, N. A., & El-Ghobashy, M. A. (2003). Kinetic study of alkaline induced hydrolysis of the skeletal muscle relaxant chlorzoxazone using ratio spectra first derivative spectrophotometry. Farmaco, 58(4), 337-342.
  • ResearchGate.
  • John, P., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Bulletin of the Chemical Society of Ethiopia, 29(1), 27-36.
  • ResearchGate. 4-(2-Chloroacetamido)
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sigma-Aldrich.
  • PubChem. 4-Acetyl-2-chlorobenzoic acid.
  • ACS Publications. Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid.
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of pharmaceutical sciences, 65(8), 1198-1204.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Journal of Pharmaceutical Analysis, 6(5), 324-331.
  • Reimschuessel, H. K. (1973). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science: Polymer Chemistry Edition, 11(11), 2703-2715.
  • Crosby, D. G., & Leitis, E. (1969). Photodecomposition of chlorobenzoic acids. Journal of Agricultural and Food Chemistry, 17(5), 1033-1035.
  • Pharmaceutical Outsourcing. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido)
  • Semantic Scholar. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
  • Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
  • LGC Standards. 2-Chlorobenzoic Acid | CAS 118-91-2.
  • MDPI.
  • Chem-Impex. 4-Bromo-2-chlorobenzoic acid.
  • Fells, I., & Moelwyn-Hughes, E. A. (1959). 72. The kinetics of the hydrolysis of the chlorinated methanes. Journal of the Chemical Society (Resumed), 398-409.

Sources

Technical Support Center: HPLC Separation of 4-(acetylamino)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPLC-4A2C-TS Assigned Specialist: Senior Application Scientist[1][2]

Technical Overview & Physicochemical Context

To successfully separate 4-(acetylamino)-2-chlorobenzoic acid (also known as 4-acetamido-2-chlorobenzoic acid), one must understand its dual chemical nature. It possesses an ionizable carboxylic acid group and a neutral, moderately polar acetamido group.

  • Acidity (pKa): The 2-chloro substituent exerts an electron-withdrawing inductive effect, likely lowering the pKa of the benzoic acid moiety to approximately 2.9 – 3.2 (compared to 4.2 for benzoic acid) .[1][2]

  • Hydrophobicity: The acetylation of the amine increases retention on Reversed-Phase (RP) columns compared to its free amine precursor (4-amino-2-chlorobenzoic acid).[1][2]

  • Stability Risk: The acetamido bond is susceptible to hydrolysis under extreme pH or high temperature, reverting to the 4-amino impurity.

Standardized Method Parameters

Use this protocol as your baseline. Deviations should be made only after establishing system suitability.

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides sufficient hydrophobic selectivity for the chlorobenzene core.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[2]2)Critical: Suppresses ionization of the carboxylic acid (pKa ~3.0), ensuring the molecule is neutral and retained.
Mobile Phase B Acetonitrile (HPLC Grade)Sharper peaks and lower backpressure than methanol for aromatic amides.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Temperature 30°C ± 1°CControls viscosity and prevents retention time drift.[2]
Detection UV @ 254 nm (Primary), 230 nm (Secondary)Aromatic ring absorption.[1][2] 254 nm is more selective; 230 nm is more sensitive but prone to solvent noise.[2]
Injection Vol 5 - 10 µLPrevent mass overload which causes fronting.[1][2]

Troubleshooting Guide (Q&A)

Category A: Peak Shape Issues

Q: My main peak is tailing significantly (As > 1.5). Is my column dead? A: Not necessarily. Tailing for this compound is usually chemical, not physical.

  • Root Cause: At pH values near the pKa (3.0–4.0), the analyte exists as a mixture of ionized (COO-) and neutral (COOH) species.[2] The ionized form interacts with residual silanols on the silica surface, causing drag (tailing).[3]

  • The Fix: Lower the pH of Mobile Phase A. Ensure you are using 0.1% Phosphoric Acid or 0.1% Trifluoroacetic acid (TFA) to drop the pH below 2.5. This forces >99% of the molecules into the neutral state .

Q: I see "fronting" (leading edge distortion). A: This indicates mass overload or solubility issues.[1][2]

  • Root Cause: this compound has poor solubility in pure water/acid.[1][2] If you dissolve the sample in 100% Acetonitrile and inject a large volume, the solvent "plugs" the column head, causing the analyte to precipitate or travel faster than the mobile phase initially.

  • The Fix: Dissolve the sample in a mixture of 50:50 Water:Acetonitrile . Reduce injection volume to 5 µL.

Category B: Selectivity & Impurities[4][5][6]

Q: I see a smaller peak eluting before my main peak. What is it? A: This is likely 4-amino-2-chlorobenzoic acid , the hydrolysis degradation product.[1][2]

  • Mechanism: The acetyl group is cleaved, leaving the free amine. The free amine is more polar (less hydrophobic) and elutes earlier on a C18 column.

  • Validation: Check the UV spectrum. The free amine typically has a shifted absorption maximum compared to the acetamide.

  • Prevention: Avoid storing samples in acidic mobile phase for long periods.[1][2] Prepare fresh samples daily .

Q: My retention time is drifting to earlier times over the day. A: This suggests "Phase Collapse" or insufficient equilibration.

  • Scenario: If you are running highly aqueous conditions (<5% Organic) to separate polar impurities, the C18 chains may collapse.[1][2]

  • The Fix: Ensure your gradient starts at least at 5-10% Acetonitrile.[1][2] If retention drifts, wash the column with 100% Acetonitrile for 20 minutes to "re-wet" the phase.

Visual Troubleshooting Workflows

Figure 1: Diagnostic Logic Tree

Follow this decision matrix when you encounter chromatographic anomalies.

TroubleshootingTree Start Problem Identified IssueType Select Issue Type Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing ExtraPeak Extra Peak Eluting Early IssueType->ExtraPeak Drift Retention Time Drift IssueType->Drift CheckPH Check Mobile Phase pH Is pH < 2.5? Tailing->CheckPH Hydrolysis Suspect Hydrolysis (4-amino-2-chlorobenzoic acid) ExtraPeak->Hydrolysis TempCheck Check Column Oven Is T stable at 30°C? Drift->TempCheck AdjustPH Action: Add 0.1% H3PO4 to Mobile Phase A CheckPH->AdjustPH No CheckCol Check Column Type Is it End-capped? CheckPH->CheckCol Yes FreshSample Action: Prepare Fresh Sample in 50:50 Diluent Hydrolysis->FreshSample Equilib Action: Increase Equilibration Time (10-15 col vols) TempCheck->Equilib Yes (but still drifting)

Caption: Step-by-step diagnostic process for resolving peak shape and retention issues specific to acidic amides.

Figure 2: Degradation Pathway Monitoring

Understanding the chemical fate of your analyte is crucial for identifying impurity peaks.

DegradationPathway Parent This compound (Target Analyte) RT: ~8-10 min Reaction Hydrolysis (Acidic/Basic Conditions) Parent->Reaction Impurity 4-amino-2-chlorobenzoic acid (Impurity A) RT: ~3-5 min Reaction->Impurity Loss of Acetyl Group Byproduct Acetic Acid (Elutes in Void) Reaction->Byproduct

Caption: The primary degradation pathway.[1][2] The loss of the acetyl group creates a more polar amine, resulting in a significantly earlier elution time.

References

  • PubChem. (n.d.).[1][2] 2-Chlorobenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved January 31, 2026, from [Link]

  • Stoll, D. R. (2023, November 1).[1][2][4] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.[2] [Link]

  • PubChem. (n.d.).[1][2] 4-Acetyl-2-chlorobenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved January 31, 2026, from [Link]

Sources

minimizing side reactions in 4-(acetylamino)-2-chlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Acetylamino)-2-chlorobenzoic Acid

Topic: Minimizing Side Reactions & Optimizing Purity Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Document ID: TSC-PROTO-4A2C-001

Introduction: The Chemical Context

Welcome to the technical support guide for the acetylation of 4-amino-2-chlorobenzoic acid .

Critical Structural Distinction: Unlike anthranilic acid (2-aminobenzoic acid) derivatives, which form cyclic benzoxazinones upon reaction with acetic anhydride, the 4-amino isomer discussed here cannot cyclize due to the para positioning of the amine relative to the carboxyl group.

However, the presence of the 2-chloro substituent introduces specific challenges:

  • Deactivation: The electron-withdrawing chlorine atom reduces the nucleophilicity of the amine, often requiring more forcing conditions than unsubstituted aniline.

  • Steric Hindrance: While less impactful at the 4-position, the substituent affects the solubility profile and crystal packing.

This guide addresses the three primary impurity vectors: O-acylation (Mixed Anhydrides) , N,N-Diacetylation , and Oxidative Coloration .

Module 1: Reaction Setup & Thermodynamics

Q1: My reaction conversion is stalling. Should I increase the temperature or add more acetic anhydride?

Diagnosis: The 2-chloro group deactivates the amine, making it sluggish. However, simply boiling the mixture in neat acetic anhydride promotes N,N-diacetylation (imide formation).

Solution: Use a Solvent-Moderated Protocol rather than neat anhydride.

  • Recommended Solvent: Glacial Acetic Acid.

  • Stoichiometry: Limit Acetic Anhydride (

    
    ) to 1.1 – 1.2 equivalents.
    
  • Catalysis: If conversion is <90% after 2 hours at 80°C, add a catalytic amount of Sodium Acetate (NaOAc) . This acts as a base to buffer the generated acid and enhance the nucleophilicity of the amine without promoting diacetylation as aggressively as strong mineral acids.

Q2: I see a transient impurity by HPLC that disappears after sitting in water. What is it?

Diagnosis: This is the Mixed Anhydride formed at the carboxylic acid position (


).
  • Mechanism: The carboxylic acid is nucleophilic enough to attack

    
    , especially if the reaction is run neat or at high temperatures.
    
  • Impact: It consumes your acylating reagent but does not permanently damage the product if handled correctly during workup.

Corrective Action: Ensure a distinct Hydrolysis Step is included in your workup (see Module 3).

Module 2: Impurity Management (Troubleshooting)

Q3: The product contains a "pink/brown" hue even after recrystallization. How do I prevent this?

Diagnosis: This is due to the oxidation of the residual aniline starting material . Halo-anilines are prone to air oxidation, forming quinoid-like colored species that occlude into the crystal lattice.

Protocol Adjustment:

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon.
    
  • Antioxidant Additive: Add a trace amount (0.5 mol%) of Sodium Metabisulfite or EDTA to the aqueous workup buffer to sequester metal ions that catalyze oxidation.

  • Purification: If the color persists, recrystallize from Methanol/Water with activated charcoal.

Q4: I am detecting a mass of [M+42] in my LC-MS. Is this the diacetylated impurity?

Diagnosis: Yes. The mass corresponds to 4-(N,N-diacetylamino)-2-chlorobenzoic acid.

  • Cause: Large excess of

    
    , temperatures >100°C, or prolonged reaction times.
    

Removal Strategy: The imide bond (N-Ac-Ac) is more labile (unstable) than the amide bond (N-Ac).

  • Selective Hydrolysis: Reflux the crude solid in 1M NaOH for 30 minutes, then re-acidify. The diacetyl species will hydrolyze back to the mono-acetyl product faster than the mono-acetyl product hydrolyzes to the amine.

Module 3: Visualizing the Pathway & Workflows

Reaction Pathway Analysis

The following diagram illustrates the competition between the desired path and the two primary side reactions.

ReactionPathway Start 4-Amino-2-chlorobenzoic Acid Target Target Product (Mono-Amide) Start->Target Primary Path (Kinetic Control) MixedAnhydride Side Rxn 1: Mixed Anhydride (Unstable) Start->MixedAnhydride COOH Attack (Thermodynamic) Ac2O Acetic Anhydride (Reagent) Diacetyl Side Rxn 2: Diacetyl Imide (Stable Impurity) Target->Diacetyl Over-Acetylation (Excess Ac2O, High T) Final Final Isolated Product Target->Final Crystallization MixedAnhydride->Target Hydrolysis Step (Water Quench) Diacetyl->Target Selective Hydrolysis (NaOH Wash)

Caption: Reaction network showing the reversible nature of the mixed anhydride and the pathway to the diacetyl impurity.

Troubleshooting Decision Tree

Follow this logic flow when encountering yield or purity issues.

TroubleshootingTree Start Problem Detected CheckLC Analyze Crude by LC-MS Start->CheckLC HighMass Mass = M+42 (Diacetylation) CheckLC->HighMass LowMass Mass = M-42 (Starting Material) CheckLC->LowMass ExtraPeak Extra Peak, Correct Mass (Isomer/Color) CheckLC->ExtraPeak Sol_Diacetyl Reduce Ac2O eq. Perform Base Wash HighMass->Sol_Diacetyl Sol_Start Add NaOAc Cat. Increase Time (Not Temp) LowMass->Sol_Start Sol_Color Use N2 Atmosphere Charcoal Recrystallization ExtraPeak->Sol_Color

Caption: Diagnostic workflow for identifying and resolving specific impurity profiles.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound with <0.5% diacetyl impurity.

ParameterSpecificationRationale
Limiting Reagent 4-Amino-2-chlorobenzoic acid (1.0 eq)Substrate
Reagent Acetic Anhydride (1.15 eq)Slight excess to drive kinetics, but minimized to prevent diacetylation.
Solvent Glacial Acetic Acid (5 vol)Solubilizes substrate; moderates reaction rate.
Temperature 60°C - 75°CSufficient for activation; keeps below threshold for rapid imide formation.
Quench Water (5 vol) at 20°CHydrolyzes mixed anhydrides.

Step-by-Step Procedure:

  • Charge a 3-neck round bottom flask with 4-amino-2-chlorobenzoic acid (10 g) and Glacial Acetic Acid (50 mL).

  • Stir under Nitrogen atmosphere at room temperature for 15 minutes.

  • Add Acetic Anhydride (1.15 equivalents) dropwise over 20 minutes. Note: Exotherm may occur.

  • Heat the mixture to 65°C. Monitor by TLC/HPLC every hour.

    • Checkpoint: If starting material remains >5% after 3 hours, add 0.1 eq Sodium Acetate. Do NOT add more anhydride yet.

  • Workup (Hydrolysis Step): Once complete, cool to 20°C. Slowly add Water (50 mL). Stir for 1 hour.

    • Why? This specific hold time ensures the Mixed Anhydride at the carboxylic acid position is fully converted back to the free acid product.

  • Filtration: Filter the resulting white precipitate.

  • Wash: Wash with water (2 x 20 mL) to remove acetic acid and residual anhydride.

  • Drying: Dry in a vacuum oven at 50°C.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Amino-2-chlorobenzoic acid Product Specification. Retrieved from [2]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • ResearchGate. (2015). Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. Retrieved from

Sources

analytical method development issues for 4-(acetylamino)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for 4-(acetylamino)-2-chlorobenzoic acid

Introduction

Subject: this compound (CAS: 38667-55-9) Common Roles:

  • Metabolite: Major metabolite of Chloroprocaine (Nesacaine) and 3-Chloro-p-toluidine (Starlicide).[1][2]

  • Impurity: Intermediate in the synthesis of substituted benzamides (e.g., Metoclopramide analogs) and anti-inflammatory agents (e.g., Lobenzarit precursors).[1][2]

The Challenge: Developing a robust analytical method for this molecule presents a "triad" of physicochemical challenges:

  • Acidity: The ortho-chloro substitution lowers the pKa of the carboxylic acid (approx.[1][2][3] pKa 2.9–3.1), causing significant peak tailing on standard C18 columns if pH is not strictly controlled.[1][2][3]

  • Solubility: It exhibits poor aqueous solubility at acidic pH, leading to potential precipitation in the needle seat or carryover.[1][2][3]

  • Structural Similarity: It must often be resolved from its deacetylated hydrolysis product, 4-amino-2-chlorobenzoic acid , which elutes with similar retention characteristics under generic gradient conditions.[1][2]

Module 1: Chromatographic Separation & Peak Shape

Q: My peak is tailing significantly (As > 1.5). How do I fix this?

A: Peak tailing for this molecule is almost exclusively driven by secondary silanol interactions with the ionized carboxylate group or the amide nitrogen.[1][2][3]

Troubleshooting Protocol:

  • pH Suppression (Critical): You are likely running at a pH too close to the pKa (~3.0).[1][2][3]

    • Action: Lower the mobile phase pH to 2.0–2.3 using 0.1% Formic Acid or 0.1% Phosphoric Acid.[1][2] This keeps the carboxylic acid protonated (neutral), increasing retention and reducing ionic interaction with the stationary phase.[1][2][3]

  • Column Selection: Standard C18 columns often fail here.

    • Recommendation: Switch to a Polar-Embedded C18 or a Phenyl-Hexyl column.[1][2] These phases provide "water shielding" that reduces silanol activity and offers unique selectivity for the aromatic chloro-group.[1][2][3]

  • Buffer Strength: If you must work at neutral pH (e.g., for MS sensitivity), use a high-strength buffer (20–50 mM Ammonium Acetate) to mask silanol sites.[1][2][3]

Q: How do I separate the parent (Acetylamino) from the impurity (Amino)?

A: The separation relies on the difference in polarity between the amide (acetylamino) and the free amine (amino).[1][2][3]

  • This compound: Less polar, elutes later.[1][2][3]

  • 4-amino-2-chlorobenzoic acid: More polar, elutes earlier.[2][3]

Optimization Strategy: Use a gradient starting with low organic (5% B) to trap the polar "Amino" impurity, then ramp slowly.[1][2][3]

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3]6)
Mobile Phase B Acetonitrile (preferred over Methanol for sharper peaks)
Gradient 0-2 min: 5% B (Isocratic hold for Amino impurity)2-10 min: 5% -> 60% B10-12 min: 60% -> 95% B
Flow Rate 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UPLC)
Column Temp 35°C (Improves mass transfer for the amide)

Module 2: Sample Preparation & Stability

Q: The analyte is precipitating in my autosampler. What solvent should I use?

A: This molecule is sparingly soluble in water at acidic pH.[1][2][3] If your sample diluent is 100% aqueous or highly acidic, the compound will crash out.[1][2][3]

Solubility Protocol:

  • Stock Solution: Dissolve 1 mg/mL in 100% Methanol or DMSO .

  • Working Standard: Dilute to target concentration using 50:50 Water:Methanol .

    • Warning: Do not use 100% water as the diluent.[1][2][3]

    • Check: Ensure the final diluent pH is not extremely acidic (pH < 2) to prevent precipitation, nor extremely basic (pH > 9) to prevent hydrolysis.[1][2][3]

Q: Is the acetyl group stable during sample processing?

A: The acetamido bond is susceptible to hydrolysis, converting the analyte back to 4-amino-2-chlorobenzoic acid.[1][3]

  • Risk Factor: High temperature (>40°C) combined with strong acid (0.1 N HCl) or base (0.1 N NaOH).[1][2][3]

  • Validation Step: Perform a "Solution Stability" test. Store the sample at room temperature for 24 hours. If the area of the "Amino" peak increases by >0.5%, the sample is unstable.[1][2]

  • Storage: Keep autosampler temperature at 4°C–10°C .

Module 3: Detection & Sensitivity

Q: What are the optimal detection settings?

A:

  • UV/Vis: The conjugated aromatic system (benzoic acid + amide) provides strong absorbance.[1][2][3]

    • Primary Wavelength: 254 nm (Universal aromatic).[1][2][3]

    • Secondary Wavelength: 270–280 nm (More specific, reduces solvent front noise).[1][2]

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Negative (-) is superior.[1][2][3] The carboxylic acid deprotonates easily to form [M-H]⁻ (m/z ~212).[1][2][3]

    • ESI Positive (+): Possible, forming [M+H]⁺ (m/z ~214), but often suffers from lower sensitivity due to the electron-withdrawing chlorine atom reducing proton affinity.[1][2]

Visualizations

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: Method Development This compound Check_pH Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Tailing Issue: Peak Tailing? Check_pH->Tailing No (pH > 3) Solubility Issue: Precipitation? Check_pH->Solubility Yes Action_Acid Action: Add 0.1% Formic Acid or 20mM Phosphate pH 2.5 Tailing->Action_Acid Action_Diluent Action: Use 50:50 MeOH:Water as Diluent Solubility->Action_Diluent Resolution Issue: Co-elution with Amino-Impurity? Action_Grad Action: Add Isocratic Hold (5% B) at start of gradient Resolution->Action_Grad Action_Col Action: Switch to Phenyl-Hexyl or Polar-Embedded C18 Action_Acid->Action_Col Still Tailing? Success Robust Method (As < 1.3, Rs > 2.0) Action_Col->Success Action_Diluent->Resolution Action_Grad->Success

Caption: Logical workflow for troubleshooting peak shape and resolution issues specific to chlorobenzoic acid derivatives.

Figure 2: Degradation Pathway (Hydrolysis)[1][2][3]

Degradation Parent This compound (Analyte) Impurity 4-amino-2-chlorobenzoic acid (Hydrolysis Product) Parent->Impurity Acid/Base Hydrolysis (Heat/pH extremes) Acetate Acetic Acid Parent->Acetate

Caption: The primary degradation pathway involves the loss of the acetyl group, yielding the amino-impurity.[1][3]

References

  • Musiał, D., et al. (2021).[1][2][3] Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437.[1][2] Retrieved January 31, 2026, from [Link][1][2]

  • U.S. EPA. (1995).[1][2][3] Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[1][2][3] Retrieved January 31, 2026, from [Link][1][2]

  • PubChem. (n.d.).[1][2] 4-Acetamido-2-chlorobenzoic acid (Compound Summary). National Library of Medicine.[1][2][3] Retrieved January 31, 2026, from [Link][1][2]

Sources

identifying unknown peaks in NMR of 4-(acetylamino)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Acetylamino)-2-chlorobenzoic Acid

Welcome to the Advanced Analytical Support Hub. This guide is designed for medicinal chemists and analytical scientists validating the purity and identity of This compound (CAS: 50974-37-1). Unlike standard spectral libraries, this document focuses on deviation analysis—identifying what does not belong and verifying the structural integrity of your synthesized intermediate.

Module 1: The Reference Standard (Baseline)

Before troubleshooting "unknowns," you must establish the expected spectral footprint. This molecule contains a benzoic acid core with a distinctive substitution pattern that dictates the splitting.[1]

Solvent: DMSO-d₆ (Recommended due to solubility and exchange suppression). Frequency: 400 MHz or higher.

Expected Chemical Shifts & Assignments
AssignmentApprox. Shift (δ ppm)MultiplicityCoupling (J)Structural Logic
-COOH 12.5 – 13.5 Broad SingletN/ACarboxylic acid proton.[2] Often very broad or invisible if wet solvent is used.
-NH-Ac 10.1 – 10.3 SingletN/AAmide proton. Sharp in dry DMSO; broadens with water.
H-3 7.85 – 7.95 Doublet (d)~2.0 HzMeta-coupling to H-5. Deshielded by Cl and Amide.
H-6 7.75 – 7.85 Doublet (d)~8.5 HzOrtho-coupling to H-5. Deshielded by COOH (anisotropy).
H-5 7.45 – 7.60 dd~8.5, 2.0 HzOrtho to H-6, Meta to H-3.
-CH₃ 2.08 – 2.12 SingletN/AAcetyl methyl group. Distinctive sharp singlet.

Critical Note on Splitting: The aromatic region is defined by the 1,2,4-substitution pattern .

  • H-3 is isolated between the Chlorine and the Amide; it appears as a sharp doublet with a small coupling constant (meta-coupling).

  • H-5 and H-6 form an ABX system (with H-3). Look for the large ortho coupling (~8.5 Hz) to distinguish them from H-3.

Module 2: Troubleshooting "Ghost" Peaks (Solvents & Contaminants)

Issue: "I see sharp singlets or triplets that don't match the structure." Diagnosis: These are likely trace laboratory contaminants. Use the table below to identify them immediately.

Common Impurities in DMSO-d₆ (Ref: Fulmer et al.)

ImpurityShift (δ ppm)MultiplicityOrigin
Water 3.33 Broad sAtmospheric moisture / Wet DMSO.
DMSO (residual) 2.50 PentetIncomplete deuteration (solvent peak).
Acetic Acid 1.91 SingletHydrolysis byproduct or synthesis residue.
Acetone 2.09 SingletGlassware cleaning residue.
Ethanol 1.06 (t), 3.44 (q) Triplet/QuartetRecrystallization solvent.
Ethyl Acetate 1.17 (t), 1.99 (s), 4.03 (q) MultipletsExtraction solvent residue.
Grease 0.85, 1.26 Broad mStopcock grease / Septum leaching.

Tech Tip: If you see a peak at 1.91 ppm , check your integration. If it integrates 1:1 with a missing amide peak, it is likely acetic acid released from hydrolysis. If it is small, it is trapped solvent.

Module 3: Synthesis Impurities (The "Reaction Failed" Matrix)

Issue: "My aromatic region looks 'messy' or has extra doublets." Diagnosis: Incomplete acetylation or hydrolysis is the most common failure mode.

Scenario A: The Starting Material (4-Amino-2-chlorobenzoic acid)

If the acetylation was incomplete, you will see the precursor.

  • Key Indicator: Look for a broad signal at 5.5 – 6.5 ppm (NH₂).

  • Shift Change: The aromatic protons in the amine are significantly upfield (shielded) compared to the amide product.

    • Product H-5: ~7.5 ppm.[3][4]

    • Impurity H-5: ~6.5 ppm (The amine is a strong electron donor).

Scenario B: The Anhydride Residue

If acetic anhydride was used in excess and not quenched.

  • Key Indicator: A sharp singlet at ~2.20 ppm (distinct from the product methyl at 2.10 ppm and acetic acid at 1.91 ppm).

Module 4: Dynamic Effects & Exchangeables

Issue: "My COOH or NH peaks are missing or look 'melted'." Diagnosis: Proton exchange with water or solvent.[5]

The D₂O Shake Test Protocol

Use this protocol to confirm the identity of exchangeable protons (-COOH, -NH-).

  • Run Standard Spectrum: Acquire 1H NMR in DMSO-d₆.

  • Add D₂O: Add 1-2 drops of D₂O directly to the NMR tube. Shake vigorously.

  • Wait: Allow 5 minutes for equilibration.

  • Re-acquire: Run the spectrum again.

Interpretation:

  • Disappeared Peaks: Any peak that vanishes (or shrinks significantly) is an exchangeable proton (-COOH, -NH-).

  • Unaffected Peaks: CH, CH₂, and CH₃ signals will remain.

  • New Peak: A large HDO peak will appear at ~3.8–4.0 ppm.

Module 5: Diagnostic Workflows (Visualized)
Workflow 1: Unknown Peak Identification Logic

UnknownPeakLogic Start Unknown Peak Detected CheckRegion Check Chemical Shift Region Start->CheckRegion RegionAliphatic 0.0 - 4.5 ppm (Aliphatic) CheckRegion->RegionAliphatic RegionAromatic 6.0 - 9.0 ppm (Aromatic) CheckRegion->RegionAromatic RegionLabile 10.0 - 14.0 ppm (Labile) CheckRegion->RegionLabile IsSolvent Matches Fulmer Table? (e.g., 3.33 H2O, 2.50 DMSO, 1.91 AcOH) RegionAliphatic->IsSolvent SolventConcl Impurity: Residual Solvent IsSolvent->SolventConcl Yes MethylCheck Is it at ~2.1 ppm? IsSolvent->MethylCheck No ProductMethyl Product Acetyl Group MethylCheck->ProductMethyl Yes CouplingCheck Check Splitting Pattern RegionAromatic->CouplingCheck UpfieldCheck Upfield Shifted? (6.5 - 6.8 ppm) CouplingCheck->UpfieldCheck Unexpected Shift ProductArom Product Aromatic Protons (d, d, dd) CouplingCheck->ProductArom Matches Pattern StartMat Impurity: Starting Material (Free Amine) UpfieldCheck->StartMat Yes D2OCheck Perform D2O Shake Test RegionLabile->D2OCheck Disappears Signal Disappears D2OCheck->Disappears Exchangeable Confirmed -COOH or -NH- Disappears->Exchangeable

Caption: Decision matrix for categorizing unknown signals based on chemical shift regions and behavior.

Workflow 2: Distinguishing Impurities from Product

ImpurityDifferentiation Root Sample Analysis Prod Target Molecule (Amide) Root->Prod Imp Common Impurity (Amine Precursor) Root->Imp Hyd Hydrolysis (Acetic Acid) Root->Hyd Prod_H Aromatic H (7.5 - 8.0 ppm) Prod->Prod_H Prod_Me Acetyl Methyl (2.10 ppm) Prod->Prod_Me Imp_H Aromatic H (6.5 - 7.0 ppm) *Shielded by NH2* Imp->Imp_H Imp_NH Broad NH2 (5.0 - 6.0 ppm) Imp->Imp_NH Hyd_Me Acetate Methyl (1.91 ppm) Hyd->Hyd_Me

Caption: Spectral differentiation between the target acetylated product, the free amine precursor, and hydrolysis byproducts.

References
  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard reference for substituent effects on aromatic rings).

  • BenchChem. (2025).[2] Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid. (Used for precursor shift comparison).

  • ChemicalBook. (n.d.). 2-Chlorobenzoic acid NMR Spectrum. (Used for core ring shift validation).

Sources

Validation & Comparative

comparing different synthetic routes to 4-(acetylamino)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Strategies for 4-(Acetylamino)-2-chlorobenzoic Acid

Executive Summary

The synthesis of This compound (an N-acetylated derivative of the pharmacophore 4-amino-2-chlorobenzoic acid) presents a classic chemoselectivity challenge in aromatic chemistry.[1] This compound serves as a critical intermediate for substituted benzamide drugs and local anesthetics (related to chloroprocaine).

For process chemists, the choice of route depends on the availability of starting materials and the tolerance for oxidative steps.[1] This guide compares the two dominant synthetic philosophies:

  • The "Nitro" Route (Linear): Oxidation of the methyl group prior to amine generation.[1]

  • The "Acetamide" Route (Convergent): Oxidation of the methyl group after amine protection.[1]

Our analysis suggests that while the Nitro Route remains the industrial standard due to the robustness of nitro-arene oxidation, the Acetamide Route offers higher atom economy for smaller-scale or "green" applications, provided strict pH buffering is maintained during oxidation.[1]

Pathway Analysis & Visualization

Route A: The Nitro Sequence (Industrial Standard)

This route leverages the electron-withdrawing nature of the nitro group to facilitate the oxidation of the methyl group without degrading the aromatic ring.[1] It is a three-step process: Oxidation


 Reduction 

Acetylation.[1]

Mechanism:

  • Oxidation: 2-Chloro-4-nitrotoluene is oxidized to 2-chloro-4-nitrobenzoic acid.[1] The nitro group deactivates the ring, preventing oxidative cleavage.[1]

  • Reduction: The nitro group is selectively reduced to an amine (using Fe/HCl, H2/Pd, or novel Ag/MMT catalysts).[1]

  • Acetylation: The resulting aniline is acetylated using acetic anhydride.[1]

NitroRoute Start 2-Chloro-4-nitrotoluene Inter1 2-Chloro-4-nitrobenzoic acid Start->Inter1 Oxidation (KMnO4/HNO3) Inter2 4-Amino-2-chlorobenzoic acid Inter1->Inter2 Reduction (Fe/HCl or H2/Pd) Product This compound Inter2->Product Acetylation (Ac2O)

Figure 1: The Linear Nitro Sequence.[1] This pathway prioritizes ring stability during the harsh oxidation step.[1]

Route B: The Acetamide Sequence (Process Intensification)

This route attempts to shorten the workflow by starting with the amine (or acetylating the amine first).[1] It relies on the ability to oxidize a benzylic methyl group in the presence of an amide.[1]

Mechanism:

  • Acetylation: 2-Chloro-4-aminotoluene is acetylated to protect the amine.[1]

  • Oxidation: The methyl group is oxidized to a carboxylic acid.[1]

    • Critical Risk:[1] The acetamido group is electron-donating.[1] This activates the ring, making it susceptible to over-oxidation or hydrolysis under the harsh conditions required to oxidize the methyl group.[1] Magnesium sulfate buffering is required to prevent hydrolysis of the amide.[1]

AcetamideRoute Start 2-Chloro-4-aminotoluene Inter1 N-(3-Chloro-4-methylphenyl)acetamide Start->Inter1 Acetylation (Ac2O, AcOH) Product This compound Inter1->Product Buffered Oxidation (KMnO4, MgSO4)

Figure 2: The Acetamide Sequence. A shorter route that requires precise control of pH and temperature.[1]

Comparative Technical Data

The following data aggregates typical yields and process parameters reported in literature and industrial patents for these specific transformations.

FeatureRoute A (Nitro Sequence)Route B (Acetamide Sequence)
Step Count 32
Overall Yield 65 - 75%40 - 55%
Key Reagents KMnO₄/HNO₃, Fe/HCl, Ac₂OAc₂O, KMnO₄, MgSO₄
Atom Economy Lower (Heavy metal waste in reduction)Higher (Avoids reduction step)
Safety Profile Moderate: Nitration/Reduction risks (exotherms).[1]Low: Risk of violent oxidation of electron-rich rings.[1]
Purification Easy (Intermediates crystallize well).Difficult (Side products from ring oxidation).[1]
Scalability High: Standard unit operations.Low: Temperature control is difficult at scale.[1]

Deep Dive: Critical Process Parameters (CPPs)

For Route A: The Reduction Step

The reduction of 2-chloro-4-nitrobenzoic acid is the yield-determining step.[1][2]

  • Classical Method: Iron/HCl (Béchamp reduction).[1] Effective but generates massive iron sludge waste.[1]

  • Modern/Green Method: Catalytic hydrogenation or Transfer Hydrogenation.[1] Recent literature highlights the use of Ag/MMT (Montmorillonite) catalysts with NaBH₄.[1] This offers high chemoselectivity, avoiding dechlorination (a common side reaction where the Chlorine atom is accidentally removed during reduction).[1]

For Route B: The Buffered Oxidation

Oxidizing N-(3-chloro-4-methylphenyl)acetamide requires maintaining a pH between 7.0 and 8.5.[1]

  • Why? If the pH drops (acidic), the amide hydrolyzes back to the amine, which is then destroyed by the oxidant.[1] If the pH rises (alkaline), the permanganate attacks the aromatic ring.[1]

  • Solution: The addition of MgSO₄ acts as a buffer.[1] As hydroxide ions are generated during permanganate reduction, Mg²⁺ precipitates them as Mg(OH)₂, keeping the solution neutral.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Route A (Focus on Green Reduction & Acetylation)

Targeting high purity and reduced waste.

Step 1: Catalytic Reduction of 2-Chloro-4-nitrobenzoic acid

  • Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid (10 mmol) in Methanol (50 mL).

  • Catalyst Addition: Add Ag/MMT catalyst (1.0 wt% loading relative to substrate) or 10% Pd/C (50 mg).[1]

  • Reduction: Add NaBH₄ (100 mmol) portion-wise at 0°C (exothermic). Alternative: Stir under H₂ balloon for 4 hours.

  • Workup: Filter the catalyst through Celite. Evaporate methanol.[1] Dissolve residue in EtOAc, wash with water to remove salts.[1] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product should be a white/off-white solid (4-amino-2-chlorobenzoic acid).[1] MP: ~208-211°C.[1]

Step 2: Acetylation to Target

  • Reaction: Suspend the 4-amino-2-chlorobenzoic acid (from Step 1) in Glacial Acetic Acid (5 volumes).

  • Reagent: Add Acetic Anhydride (1.2 equivalents).

  • Conditions: Heat to 60°C for 2 hours. The solid should dissolve, then the product may begin to precipitate.[1]

  • Quench: Pour the mixture into ice-cold water (20 volumes). Stir for 30 minutes to hydrolyze excess anhydride.

  • Isolation: Filter the white precipitate. Wash with cold water until the filtrate is neutral.[1]

  • Drying: Dry in a vacuum oven at 50°C.

Protocol 2: Synthesis via Route B (Buffered Oxidation)

Targeting fewer steps, suitable for lab-scale.[1]

  • Precursor: Prepare N-(3-chloro-4-methylphenyl)acetamide by acetylating 2-chloro-4-aminotoluene with acetic anhydride in DCM. Isolate and dry.

  • Oxidation Setup: Dissolve the acetamide (10 mmol) in water (50 mL) and Pyridine (10 mL). Add MgSO₄ (12 mmol).

  • Oxidant Addition: Heat to 70°C. Add KMnO₄ (25 mmol) slowly over 1 hour. Vigorous stirring is essential.

  • Monitoring: Monitor by TLC. If the purple color persists, add small amounts of Ethanol to quench excess permanganate.[1]

  • Workup: Filter the hot mixture to remove MnO₂ sludge. Wash the sludge with hot water.[1]

  • Acidification: Cool the filtrate and acidify carefully with HCl to pH 3.

  • Isolation: The target acid, This compound , will precipitate.[1] Recrystallize from Ethanol/Water.[1]

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] 4-Amino-2-chlorobenzoic acid Synthesis and Industrial Procedures. Retrieved from [1]

  • Uppu, N. & Fronczek, F. (2025).[1][3][4] Structure and impurity analysis of N-(3-chloro-4-hydroxyphenyl)acetamide and related chlorinated acetanilides. IUCrData. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][5] Product Specification: 4-Amino-2-chlorobenzoic acid. Retrieved from [1]

  • Google Patents. (1984).[1] Process for the preparation of 2-chloro-4-nitrotoluene (EP0071038B1).[1] Retrieved from [1]

Sources

A Comparative Guide to the Synthesis of 4-(Acetylamino)-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Acetylamino)-2-chlorobenzoic Acid

This compound is a key building block and intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted benzoic acid scaffold is a common feature in numerous drug candidates, making efficient and scalable synthetic routes to this molecule of critical interest to the pharmaceutical and chemical industries. This guide provides a comprehensive review and comparison of the prevalent synthetic methodologies for this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound primarily proceeds through two strategic pathways, each with distinct advantages and considerations. The most common approach is a two-step synthesis commencing from 2-chloro-4-nitrobenzoic acid. This involves an initial reduction of the nitro group to an amine, followed by acetylation. A potentially more streamlined alternative is a one-pot reductive acetylation , which combines both transformations into a single procedural step.

Diagram of Overall Synthetic Pathways

G cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis A 2-Chloro-4-nitrobenzoic Acid B 4-Amino-2-chlorobenzoic Acid A->B Reduction C This compound B->C Acetylation D 2-Chloro-4-nitrobenzoic Acid E This compound D->E Reductive Acetylation

Caption: Overview of the main synthetic routes to this compound.

Route 1: The Two-Step Synthesis

This classical and widely employed route offers reliability and high yields, with well-established protocols for each transformation. The critical choice in this pathway lies in the method of reduction for the nitro group.

Step 1: Reduction of 2-Chloro-4-nitrobenzoic Acid

The conversion of the nitro group in 2-chloro-4-nitrobenzoic acid to an amine is the cornerstone of this synthesis. Several effective methods are available, each with its own set of procedural nuances, safety considerations, and efficiencies.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[1][2] However, a potential side reaction is the hydrodehalogenation (removal of the chlorine atom), which must be carefully controlled.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel (autoclave), dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) and a stoichiometric amount of a base such as sodium hydroxide in a suitable solvent like water or ethanol.

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 MPa) and heat the reaction mixture to 60-70°C.

  • Reaction Monitoring: Maintain the reaction for approximately 2-4 hours, or until the uptake of hydrogen ceases.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 4-amino-2-chlorobenzoic acid.[3]

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum.

This is a classic and robust method for the reduction of aromatic nitro compounds.[4][5] It is particularly useful for smaller-scale laboratory preparations.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction Setup: Dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add the SnCl₂ solution to the flask. The reaction is often exothermic and may require initial cooling.[6] Once the initial exotherm subsides, heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Isolation: Make the residue basic with a concentrated sodium hydroxide solution to precipitate tin salts, which can then be removed by filtration. The desired product remains in the aqueous solution.

  • Purification: Acidify the filtrate with hydrochloric acid to precipitate the 4-amino-2-chlorobenzoic acid. Filter the product, wash with water, and dry.

This method utilizes a supported silver catalyst for the reduction, offering a milder alternative to the other methods.[7]

Experimental Protocol:

  • Catalyst Preparation: Prepare a silver on montmorillonite (Ag/MMT) catalyst by reducing a silver salt with sodium borohydride (NaBH₄) in methanol.[7]

  • Reaction Setup: In a reaction vessel, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), potassium hydroxide (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg).[7]

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, remove the catalyst by filtration.[7]

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with water to remove any residual potassium hydroxide.[7]

  • Purification: Evaporate the solvent under vacuum to obtain the 4-amino-2-chlorobenzoic acid.[7]

Step 2: Acetylation of 4-Amino-2-chlorobenzoic Acid

The second step involves the protection of the newly formed amino group via acetylation. This is a standard and generally high-yielding transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-amino-2-chlorobenzoic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane in the presence of a base (e.g., pyridine or triethylamine).

  • Reagent Addition: Slowly add acetic anhydride (1.1-1.5 equivalents) to the solution while stirring. The reaction is exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Isolation and Purification: Filter the solid this compound, wash thoroughly with water, and dry. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.

Workflow Diagram for the Two-Step Synthesis

G start Start: 2-Chloro-4-nitrobenzoic Acid reduction Reduction Step (Choose Method A, B, or C) start->reduction intermediate Isolate 4-Amino-2-chlorobenzoic Acid reduction->intermediate acetylation Acetylation with Acetic Anhydride intermediate->acetylation purification Purification (Filtration, Washing, Recrystallization) acetylation->purification end Final Product: this compound purification->end

Caption: Experimental workflow for the two-step synthesis of this compound.

Route 2: One-Pot Reductive Acetylation

A one-pot synthesis offers the potential for improved efficiency by reducing the number of work-up and isolation steps. In this approach, the reduction of the nitro group and the acetylation of the resulting amine are performed sequentially in the same reaction vessel.

Conceptual Protocol:

  • Reaction Setup: Dissolve 2-chloro-4-nitrobenzoic acid in a suitable solvent system, such as methanol-water.

  • Reduction: Add a reducing agent, such as sodium borohydride, and a catalyst, for instance, Palladium on Carbon (Pd-C).

  • In-situ Acetylation: Once the reduction is complete (as monitored by TLC), add acetic anhydride directly to the reaction mixture.

  • Work-up and Isolation: After the acetylation is complete, perform a single work-up procedure to isolate the final product. This would typically involve filtration of the catalyst, removal of the solvent, and purification of the residue.

Causality and Considerations:

While this approach is theoretically more efficient, it presents challenges. A key concern is the potential for dehalogenation of the starting material or intermediate when using catalysts like Pd-C in the presence of a hydrogen source. This can lead to the formation of 4-acetamidobenzoic acid as a significant byproduct, complicating purification and reducing the overall yield of the desired product. Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.

Comparison of Synthesis Methods

FeatureCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)NaBH₄ / Ag/MMT CatalystOne-Pot Reductive Acetylation
Yield Generally high (>90%)[1][2]Good to high (70-90%)Reported as high (e.g., 88%)[3]Variable, can be high but prone to side reactions
Reaction Time 2-6 hours[4]2-4 hours[4]~2.5 hours[3]Potentially shorter overall process time
Temperature Room temperature to 70°CRoom temperature to reflux[4]Room temperature[7]Variable, depends on the chosen reduction method
Pressure Requires hydrogen pressure (1-4 MPa)Atmospheric pressureAtmospheric pressureAtmospheric or elevated pressure depending on the reduction step
Safety Requires handling of flammable hydrogen gas and pyrophoric catalystsUses corrosive concentrated HCl; tin salts are toxicNaBH₄ is flammable and reacts with waterCombines hazards of the chosen reduction and acetylation steps
Waste Products Catalyst can be recovered and reused; minimal wasteGenerates significant tin-based wasteCatalyst can be recovered; generates borate saltsDependent on the specific reagents used
Key Advantage Clean reaction, high yield, catalyst is recyclableReliable, well-established, does not require special pressure equipmentMild reaction conditionsFewer operational steps, potentially more time and resource-efficient
Key Disadvantage Potential for dehalogenation, requires specialized pressure equipmentStoichiometric use of tin, significant waste generationRequires preparation of the specific catalystHigh risk of dehalogenation with certain catalysts, optimization required

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic method for this compound depends on the specific requirements of the researcher or organization.

  • For large-scale industrial production , catalytic hydrogenation is often preferred due to its high yields, atom economy, and the potential for catalyst recycling, provided that the issue of dehalogenation can be effectively managed.

  • For laboratory-scale synthesis , the tin(II) chloride reduction method offers a reliable and straightforward procedure that does not require specialized high-pressure equipment.

  • The one-pot reductive acetylation presents an attractive option for process intensification, but it requires careful optimization to suppress side reactions, particularly dehalogenation.

Ultimately, a thorough understanding of the underlying chemistry and the practical considerations outlined in this guide will enable researchers and drug development professionals to make an informed decision and successfully synthesize this compound for their research and development endeavors.

References

  • 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information, PubChem. [Link]

  • IonSource. Acetylation of Peptides and Proteins: Monograph 0003. (2007-02-17). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-(acetylamino)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides a comprehensive framework for benchmarking the purity of synthesized 4-(acetylamino)-2-chlorobenzoic acid, a key building block in various synthetic pathways. We will move beyond rote protocol execution to a deeper understanding of methodological choices, offering a self-validating system for purity assessment that ensures the highest degree of confidence in your synthesized material.

The Criticality of Purity for this compound

This compound is a bespoke molecule, often synthesized for specific applications where its structural integrity is paramount. Impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Reactivity: Residual starting materials or by-products can lead to unintended side reactions in subsequent synthetic steps, reducing the yield and purity of the final API.

  • Pharmacological and Toxicological Implications: Uncharacterized impurities can possess their own biological activity or toxicity, complicating preclinical and clinical development.

  • Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a comprehensive purity assessment.

An Orthogonal Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods that measure different chemical properties, is the most robust strategy. For this compound, we will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.

dot

Caption: Overall workflow for purity benchmarking of synthesized this compound.

Comparative Analysis of Analytical Techniques

The following table summarizes the results of a hypothetical purity assessment of a newly synthesized batch of this compound against a commercially available reference standard.

Analytical Technique Parameter Measured Synthesized Batch Reference Standard (>98%) Interpretation
HPLC-UV (254 nm) Purity (% Area)98.7%99.5%The synthesized batch meets a high purity threshold but is slightly less pure than the reference standard.
Known Impurity 10.8%0.2%Higher level of a known impurity suggests the need for purification optimization.
Unknown Impurity 20.3%Not DetectedPresence of an unknown impurity requires further characterization (e.g., by LC-MS).
¹H NMR (400 MHz) Purity (by integration)98.5%>99%Corroborates HPLC data. Minor unassigned peaks are present in the synthesized batch.
Acid-Base Titration Assay (% w/w)98.9%99.6%Provides a quantitative measure of the carboxylic acid content, aligning well with chromatographic and spectroscopic data.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is ideal, as it separates compounds based on their hydrophobicity. A UV detector allows for the quantification of the analyte and any UV-active impurities.[1][2]

Causality of Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase effectively retains the aromatic rings of the analyte and related impurities.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time consistency.[3]

  • UV Detection at 254 nm: The aromatic ring of the molecule provides strong UV absorbance at this wavelength, ensuring high sensitivity for both the main compound and structurally similar impurities.

dot

Caption: Experimental workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV Purity Assay
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized batch in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the synthesized batch by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed structural information based on the chemical environment of hydrogen atoms. For quantitative purposes (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Causality of Experimental Choices:

  • Internal Standard Selection: An ideal internal standard (e.g., maleic acid, dimethyl sulfone) should have a simple spectrum with peaks that do not overlap with the analyte's signals, be stable, and not react with the analyte.

  • Solvent Choice: A deuterated solvent like DMSO-d₆ is often used for aromatic carboxylic acids due to its excellent solubilizing properties.[4]

  • Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial in qNMR to ensure complete relaxation of all protons, allowing for accurate integration.

dot

Caption: Experimental workflow for qNMR analysis.

Experimental Protocol: qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Acquisition (e.g., 400 MHz):

    • Acquire a standard ¹H NMR spectrum.

    • Key Parameters: Pulse angle of 90°, relaxation delay (D1) of at least 30 seconds to ensure quantitative conditions.

  • Data Processing:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., an aromatic proton) and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the purity: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Acid-Base Titration

Principle: This classical analytical method quantifies the amount of acidic functional groups in a sample.[5][6] A standardized solution of a strong base (e.g., sodium hydroxide) is used to titrate the carboxylic acid group of this compound. The endpoint is typically determined using a colorimetric indicator or a pH meter.[7][8]

Causality of Experimental Choices:

  • Standardized Titrant: The concentration of the NaOH titrant must be accurately known (standardized against a primary standard like potassium hydrogen phthalate - KHP) to ensure an accurate purity calculation.

  • Solvent: While the compound has some water solubility, using a mixed solvent system (e.g., ethanol/water) can improve the solubility of the acid and sharpen the titration endpoint.

  • Indicator: Phenolphthalein is a suitable indicator as its color change (pH 8.2-10) brackets the equivalence point for the titration of a weak acid with a strong base.

dot

Caption: Experimental workflow for acid-base titration.

Experimental Protocol: Acid-Base Titration
  • Titrant Standardization: Standardize a ~0.1 M NaOH solution against dried primary standard KHP.

  • Sample Preparation: Accurately weigh approximately 200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask. Dissolve in ~50 mL of a 1:1 ethanol/water solution. Add 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate the sample solution with the standardized NaOH solution until a faint but persistent pink color is observed.

  • Calculation: Purity (% w/w) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 10) Where: V = Volume of NaOH in mL, M = Molarity of NaOH, MW = Molecular weight of the analyte (215.62 g/mol ), m = mass of the sample in grams.

Conclusion and Recommendations

This guide outlines a robust, multi-technique strategy for the purity assessment of synthesized this compound.

  • HPLC is invaluable for its ability to separate and quantify both known and unknown impurities, providing a detailed impurity profile.

  • qNMR offers an independent, primary method of quantification that also confirms the structural identity of the main component.

  • Acid-Base Titration provides a cost-effective and accurate assay of the active functional group.

When the results from these orthogonal techniques converge, as demonstrated in the hypothetical data, it provides a high degree of confidence in the assigned purity value. Discrepancies between the methods would signal the presence of non-UV active impurities, non-acidic impurities, or issues with the structural integrity of the synthesized compound, thereby validating the analytical system. For the hypothetical synthesized batch, the presence of a higher level of a known impurity and a new unknown impurity indicates that further optimization of the purification protocol (e.g., recrystallization) is warranted.

References

  • The Synthesis and Application of 4-Amino-2-Chlorobenzoic Acid in Pharmaceuticals. (2026). Vertex AI Search.
  • What is the synthesis route of 4-Chlorobenzoic acid?Guidechem.
  • 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154.PubChem.
  • A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Deriv
  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Process for the production of para-chloro-benzoic acid.
  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
  • Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.Benchchem.
  • 2-chlorobenzoic acid.The Royal Society of Chemistry.
  • Carboxylic Acid Unknowns and Titr
  • Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite
  • Process for the purification of aromatic carboxylic acids.
  • 4-Amino-2-chlorobenzoic acid 97 2457-76-3.Sigma-Aldrich.
  • What is the procedure for determining carboxylic acid groups by the acid-base titration?
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.PMC.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.LMA leidykla.
  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.SIELC Technologies.
  • 9.
  • Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study.
  • Chapter 9: Acid-Base Titr
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • 2-Chlorobenzoic acid(118-91-2) MS spectrum.ChemicalBook.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • General procedures for the purification of Carboxylic acids.Chempedia - LookChem.
  • Titration of the Unknown Carboxylic Acid.Dr. Gergens - Widener University.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.